molecular formula C53H90N14O16 B610958 SPX-101 CAS No. 2219362-20-4

SPX-101

Cat. No.: B610958
CAS No.: 2219362-20-4
M. Wt: 1179.385
InChI Key: GHHZWRGZMXHMIQ-DZLDEHGNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SPX-101 is a novel, investigational peptide therapeutic designed to target the epithelial sodium channel (ENaC) for research in cystic fibrosis (CF) and airway hydration . It acts as a mimetic of the innate protein SPLUNC1, which is the natural regulator of ENaC in healthy lungs . In the CF environment, SPLUNC1 function is lost, contributing to ENaC hyperactivation and subsequent airway surface liquid (ASL) dehydration . This compound was developed to replace this lost function with a stabilized, pH-independent mechanism of action . Its primary research value lies in its unique mechanism. Unlike pore-blocking small molecule inhibitors, this compound binds selectively to ENaC subunits and promotes their internalization from the cell surface, leading to a durable reduction in sodium absorption . This action results in increased ASL height and significantly restores mucus transport in preclinical models, including primary human CF airway epithelial cultures and animal models . A key characteristic for CF research is its stability; this compound is resistant to proteolytic degradation and remains functional after exposure to CF sputum, unlike its parent protein SPLUNC1 . Initial clinical trials in healthy volunteers and adults with CF demonstrated that nebulized this compound was well-tolerated with little to no systemic exposure . These properties make this compound a compelling research tool for investigating hydration-based therapies and mucociliary clearance in respiratory diseases. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

2219362-20-4

Molecular Formula

C53H90N14O16

Molecular Weight

1179.385

IUPAC Name

D-Ala-D-Ala-Leu-Pro-Ile-Pro-Leu-Asp-Gln-Thr-D-Ala-D-Ala-NH2

InChI

InChI=1S/C53H90N14O16/c1-12-26(6)40(64-50(80)37-16-13-19-66(37)52(82)35(22-25(4)5)63-45(75)30(10)58-43(73)27(7)54)53(83)67-20-14-15-36(67)49(79)62-33(21-24(2)3)47(77)61-34(23-39(70)71)48(78)60-32(17-18-38(55)69)46(76)65-41(31(11)68)51(81)59-29(9)44(74)57-28(8)42(56)72/h24-37,40-41,68H,12-23,54H2,1-11H3,(H2,55,69)(H2,56,72)(H,57,74)(H,58,73)(H,59,81)(H,60,78)(H,61,77)(H,62,79)(H,63,75)(H,64,80)(H,65,76)(H,70,71)/t26-,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-,37-,40-,41-/m0/s1

InChI Key

GHHZWRGZMXHMIQ-DZLDEHGNSA-N

SMILES

O=C(N[C@H](C)C(N[C@@H](CC(C)C)C(N1[C@@H](CCC1)C(N[C@@H]([C@@H](C)CC)C(N2[C@@H](CCC2)C(N[C@@H](CC(C)C)C(N[C@@H](CC(O)=O)C(N[C@@H](CCC(N)=O)C(N[C@@H]([C@H](O)C)C(N[C@H](C)C(N[C@H](C)C(N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)[C@@H](C)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SPX-101;  SPX 101;  SPX101

Origin of Product

United States

Foundational & Exploratory

SPX-101: A Novel Peptide Modulator of the Epithelial Sodium Channel (ENaC) for the Treatment of Cystic Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

SPX-101 is an investigational peptide therapeutic designed to address the underlying pathophysiology of cystic fibrosis (CF) by targeting the epithelial sodium channel (ENaC). In CF, hyperactivation of ENaC contributes to airway surface liquid depletion, leading to dehydrated mucus, impaired mucociliary clearance, and chronic lung infections.[1][2] Unlike traditional ENaC inhibitors that act as channel blockers, this compound employs a novel mechanism of action by promoting the internalization of ENaC from the cell surface, thereby reducing the number of active channels.[3][4][5] This guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, clinical trial results, and detailed experimental methodologies.

Introduction: The Role of ENaC in Cystic Fibrosis Pathophysiology

Cystic fibrosis is a genetic disorder characterized by defects in the cystic fibrosis transmembrane conductance regulator (CFTR) protein, an ion channel responsible for chloride and bicarbonate transport across epithelial surfaces. In the airways, CFTR dysfunction, coupled with the hyperactivation of the epithelial sodium channel (ENaC), leads to an imbalance in ion and fluid transport.[1][2] This results in the depletion of the airway surface liquid (ASL) layer, causing mucus to become thick and sticky. The compromised mucociliary clearance predisposes individuals with CF to chronic bacterial infections, inflammation, and progressive lung damage.

ENaC, a key regulator of sodium absorption in the airways, has long been a therapeutic target in CF.[6] However, the development of effective and safe ENaC inhibitors has been challenging, with many early candidates demonstrating limited efficacy or dose-limiting side effects such as hyperkalemia.[3][7]

This compound: A Novel Approach to ENaC Inhibition

This compound is a synthetic peptide derived from the N-terminus of the short palate, lung, and nasal epithelial clone 1 (SPLUNC1) protein.[1][3] SPLUNC1 is a naturally occurring protein in the lungs that regulates ENaC activity. This compound mimics the ENaC-inhibitory domain of SPLUNC1, offering a novel mechanism for reducing ENaC activity.[1][3]

Mechanism of Action: Promoting ENaC Internalization

Unlike small molecule inhibitors that directly block the ENaC pore, this compound selectively binds to ENaC and promotes the internalization of the α, β, and γ subunits of the channel.[3][4][5] This removal of ENaC from the apical membrane of airway epithelial cells leads to a durable reduction in the number of active channels, thereby decreasing sodium and water absorption and helping to rehydrate the airway surface.[3][4][5]

ENaC_Internalization cluster_intracellular Intracellular This compound This compound ENaC ENaC (α, β, γ subunits) This compound->ENaC Internalized_ENaC Internalized ENaC (Vesicle) ENaC->Internalized_ENaC Internalization Degradation Lysosomal Degradation Internalized_ENaC->Degradation

Mechanism of this compound-induced ENaC internalization.

Preclinical Data

The efficacy of this compound has been evaluated in a series of in vitro and in vivo preclinical models of cystic fibrosis.

In Vitro Studies

In primary human bronchial epithelial cells (HBECs) from both healthy and CF donors, this compound demonstrated a dose-dependent increase in ASL height.[8] The half-maximal effective concentration for this effect was 261 nM.[8] Furthermore, treatment with this compound led to a significant reduction in the amiloride-sensitive current, a measure of ENaC activity. Specifically, this compound inhibited the amiloride-sensitive current by 75% in healthy donor HBECs and 61% in CF donor HBECs.[8]

In Vitro Efficacy of this compound
Parameter Result
ASL Height Increase (EC50)261 nM[8]
Amiloride-Sensitive Current Inhibition (Healthy Donor HBECs)75%[8]
Amiloride-Sensitive Current Inhibition (CF Donor HBECs)61%[8]
In Vivo Animal Models

The β-ENaC transgenic mouse overexpresses the β-subunit of ENaC in the airways, leading to a CF-like lung phenotype characterized by airway mucus obstruction and inflammation.[9][10][11] In this model, once-daily intranasal administration of this compound resulted in a dose-dependent increase in survival.[8]

Survival of β-ENaC Transgenic Mice with this compound Treatment
This compound Dose (once-daily) Survival Rate
0.18 mg/kg58%[8]
0.90 mg/kg79%[8]
1.8 mg/kg92%[8]

In a sheep model where CF-like conditions were induced by a CFTR inhibitor, this compound demonstrated a dose-dependent and durable restoration of tracheal mucus velocity (TMV), a measure of mucociliary clearance.[5] The effects of this compound were observed to be more sustained than those of the traditional ENaC blocker, amiloride (B1667095).[6]

Clinical Development

This compound has been evaluated in Phase 1 and Phase 2 clinical trials.

Phase 1 Studies

Phase 1 trials in healthy volunteers and adults with CF demonstrated that inhaled this compound was well-tolerated with little to no systemic exposure.[3] Importantly, no dose-limiting hyperkalemia was observed, a significant concern with previous ENaC inhibitors.[3] The studies evaluated single doses ranging from 20 to 240 mg and multiple doses from 10 to 120 mg twice daily for up to 14 days.[3]

Phase 2 HOPE-1 Trial

The HOPE-1 (Hydration for Optimal Pulmonary Effectiveness) trial (NCT03229252) was a randomized, double-blind, placebo-controlled, 28-day Phase 2 study evaluating the efficacy and safety of this compound in adults with CF, independent of their CFTR mutation.[12][13]

HOPE-1 (NCT03229252) Phase 2 Trial Results
Endpoint Result
Primary Efficacy Endpoint
Absolute change from baseline in ppFEV1 at Day 28 (High Dose vs. Placebo)+5.2% (p=0.054)[12]
Subgroup Analysis
Absolute change from baseline in ppFEV1 at Day 28 (High Dose vs. Placebo) in patients with baseline ppFEV1 > 55%+8.3% (p=0.048)[12]
Safety and Tolerability
Most Common Adverse EventsCough and sputum production[12]

Experimental Protocols

The following are summaries of the key experimental protocols used in the preclinical evaluation of this compound, based on published methods.

ENaC Internalization Assay

ENaC_Internalization_Workflow HBE_Cells Primary Human Bronchial Epithelial Cells (HBECs) Treatment Treat with this compound, Amiloride, or Control HBE_Cells->Treatment Biotinylation Label Surface Proteins with Sulfo-NHS-Biotin Treatment->Biotinylation Lysis Cell Lysis Biotinylation->Lysis Pulldown Streptavidin Pull-down of Biotinylated Proteins Lysis->Pulldown Western_Blot Western Blot for ENaC Subunits (α, β, γ) Pulldown->Western_Blot

Workflow for ENaC Internalization Assay.

Methodology: Primary human bronchial epithelial cells are treated with this compound, amiloride (as a negative control), or a control peptide. Following treatment, cell surface proteins are labeled with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-biotin). The cells are then lysed, and the biotinylated proteins are isolated using streptavidin-conjugated beads. The amount of ENaC subunits (α, β, and γ) in the surface protein fraction is then quantified by Western blot analysis.[5]

Measurement of Amiloride-Sensitive Current

Methodology: Primary HBECs are cultured on permeable supports and mounted in an Ussing chamber. The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc) is measured. The amiloride-sensitive current, which represents ENaC-mediated sodium transport, is determined by the change in Isc following the addition of amiloride to the apical chamber. The effect of this compound is assessed by treating the cells with the peptide prior to the addition of amiloride.

β-ENaC Transgenic Mouse Survival Study

Methodology: β-ENaC transgenic mice, which exhibit a severe CF-like lung disease phenotype, are treated with once-daily intranasal instillations of this compound or a vehicle control.[8] Survival is monitored daily over a defined study period (e.g., 14 days).[8]

Ovine Model of Tracheal Mucus Velocity

Sheep_TMV_Workflow Baseline Measure Baseline Tracheal Mucus Velocity (TMV) CFTR_Inhibition Administer CFTR Inhibitor to Induce CF-like State Baseline->CFTR_Inhibition Treatment Administer Nebulized this compound, Amiloride, or Saline CFTR_Inhibition->Treatment TMV_Measurement Measure TMV Hourly for up to 8 Hours Treatment->TMV_Measurement

Workflow for the Ovine Model of Tracheal Mucus Velocity.

Methodology: A baseline measurement of tracheal mucus velocity (TMV) is obtained in sheep. A CFTR inhibitor is then administered to mimic the airway dehydration seen in CF. Following this, the animals are treated with nebulized this compound, amiloride, or a saline control. TMV is then measured at regular intervals (e.g., hourly) for up to 8 hours to assess the magnitude and duration of the treatment effect.[5]

Conclusion

This compound represents a promising and differentiated approach to the treatment of cystic fibrosis. Its novel mechanism of action, which involves the internalization of ENaC rather than direct channel blockade, has demonstrated significant preclinical efficacy in restoring airway surface liquid and improving mucociliary clearance. Clinical data from Phase 1 and 2 trials have shown that this compound is well-tolerated and has the potential to improve lung function in individuals with CF, irrespective of their underlying CFTR mutation. Further clinical development will be crucial to fully elucidate the therapeutic potential of this innovative peptide therapeutic.

References

SPX-101: A SPLUNC1 Mimetic for the Treatment of Cystic Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of SPX-101, a peptide mimetic of the Short Palate, Lung, and Nasal Epithelial Clone 1 (SPLUNC1) protein, for the research and development of cystic fibrosis (CF) therapeutics. This compound represents a novel approach to treating CF by targeting the hyperactivation of the epithelial sodium channel (ENaC), a key contributor to the dehydration of the airway surface liquid (ASL) characteristic of the disease. By mimicking the natural regulatory function of SPLUNC1, this compound offers a mutation-agnostic therapeutic strategy with the potential to benefit all individuals with CF.

Core Pathophysiology and the Role of SPLUNC1

Cystic fibrosis is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, leading to dysfunctional CFTR protein.[1][2] This dysfunction, coupled with the hyperactivation of ENaC, results in excessive sodium and water absorption from the airway surface.[1][3] The ensuing dehydration of the ASL impairs mucociliary clearance, leading to mucus obstruction, chronic bacterial infections, and progressive lung damage.[1][3]

SPLUNC1 is a secreted protein abundant in the normal respiratory epithelium that plays a crucial role in host defense and ASL volume regulation.[4][5] It acts as a natural inhibitor of ENaC, promoting its internalization from the cell surface to reduce sodium absorption.[6][7] However, in the acidic environment of the CF airway, SPLUNC1's ability to regulate ENaC is compromised.[6][8] Furthermore, SPLUNC1 protein expression is significantly reduced in the sputum of individuals with CF and is rapidly degraded by proteases present in the CF lung.[9]

This compound: A Novel SPLUNC1 Mimetic

This compound is a synthetic peptide designed to mimic the S18 binding site of SPLUNC1, the domain responsible for ENaC regulation.[10] This allows this compound to replicate the natural function of SPLUNC1 by binding to ENaC and promoting its internalization, thereby reducing the density of active channels on the cell surface.[1][2][10] This mechanism of action leads to a durable reduction in sodium absorption and subsequent rehydration of the ASL, restoring mucociliary clearance.[1][10] A key advantage of this compound is its stability in the protease-rich environment of the CF airway and its efficacy at the acidic pH characteristic of CF lung disease.[8][9]

Quantitative Preclinical Efficacy Data

The preclinical development of this compound has yielded significant quantitative data supporting its therapeutic potential. These findings from in vitro and in vivo models are summarized below.

Table 1: In Vitro Efficacy of this compound
ParameterModel SystemTreatmentResultReference
ENaC InternalizationPrimary Human Bronchial Epithelial Cells (CF and non-CF)This compoundPromotes internalization of α, β, and γ-ENaC subunits[1][11]
Amiloride-Sensitive CurrentPrimary Human Bronchial Epithelial CellsThis compoundUp to 75% reduction 2 hours after administration[11]
Airway Surface Liquid HeightCystic Fibrosis Human Bronchial Epithelial CellsThis compoundDose-dependent increase[11]
Table 2: In Vivo Efficacy of this compound
ParameterAnimal ModelTreatmentResultReference
SurvivalβENaC-Transgenic MiceOnce-daily inhaled this compound (14 days)>90% survival[1][10]
Mucus TransportβENaC-Transgenic MiceThis compoundIncreased mucus transport[1][11]
Tracheal Mucus VelocityOvine Model of CFSingle dose of this compoundDose-dependent restoration[6][10]
Duration of Action (Tracheal Mucus Velocity)Ovine Model of CFSingle dose of this compoundEffects persisted for at least 8 hours[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound.

ENaC Internalization Assay

Objective: To determine the effect of this compound on the surface expression of ENaC subunits in primary human bronchial epithelial cells.

Methodology:

  • Cell Culture: Primary human bronchial epithelial cells from healthy and CF donors are cultured on permeable supports to form differentiated, polarized monolayers.

  • Treatment: Cells are treated with this compound, a control peptide, or amiloride (B1667095) at specified concentrations and for various durations.

  • Surface Biotinylation: The apical surface of the cells is incubated with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) on ice to label surface proteins.

  • Cell Lysis: Cells are lysed, and the total protein concentration is determined.

  • Streptavidin Pulldown: An aliquot of the cell lysate is incubated with streptavidin-coated beads to capture biotinylated (surface) proteins.

  • Western Blot Analysis: The captured proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with antibodies specific for the α, β, and γ subunits of ENaC to detect the amount of each subunit present on the cell surface. Total ENaC expression in the whole-cell lysate is also assessed as a control.

Airway Surface Liquid (ASL) Height Measurement

Objective: To measure the effect of this compound on the height of the airway surface liquid.

Methodology:

  • Cell Culture: Human bronchial epithelial cells are cultured on permeable supports as described above.

  • Fluorescent Labeling: A small volume of a fluorescently labeled, high-molecular-weight dextran (B179266) solution is added to the apical surface of the cell cultures to label the ASL.

  • Confocal Microscopy: The cultures are imaged using a confocal microscope. Z-stack images are acquired from the apical cell surface through the ASL.

  • Image Analysis: The ASL height is determined by measuring the vertical distance from the cell surface to the top of the fluorescent dextran layer using image analysis software.

In Vivo Animal Models

Objective: To evaluate the in vivo efficacy of this compound in animal models that recapitulate key features of CF lung disease.

βENaC-Transgenic Mouse Model:

  • Animal Model: Transgenic mice overexpressing the β-subunit of ENaC in the lung, which develop a CF-like lung pathology including airway mucus obstruction and inflammation.

  • Drug Administration: this compound is administered via inhalation (e.g., nebulization) once daily.

  • Efficacy Endpoints:

    • Survival: Monitored daily over a defined study period.

    • Mucociliary Clearance (MCC): Measured by tracking the movement of deposited particles (e.g., radiolabeled or fluorescent) out of the lungs over time.

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to assess inflammatory cell counts and cytokine levels.

Ovine Model of CF:

  • Animal Model: Sheep are used due to their lung anatomy and physiology being similar to humans. A transient CF-like state can be induced by aerosolized delivery of a CFTR inhibitor.

  • Drug Administration: this compound is delivered as a single inhaled dose.

  • Efficacy Endpoint:

    • Tracheal Mucus Velocity (TMV): Measured by placing small radiopaque discs on the tracheal mucus and tracking their movement using fluoroscopy.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the science.

SPLUNC1_SPX101_Pathway cluster_epithelium Airway Epithelial Cell ENaC_inactive ENaC (Internalized) ENaC_active ENaC (Surface) ENaC_active->ENaC_inactive Internalization Na_ion Na+ Na_ion->ENaC_active Influx H2O H2O ASL_dehydrated Dehydrated ASL H2O->ASL_dehydrated Follows Na+ SPLUNC1 SPLUNC1 SPLUNC1->ENaC_active Binds & Promotes Internalization SPX101 This compound SPX101->ENaC_active Mimics SPLUNC1, Binds & Promotes Internalization Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start This compound Development ENaC_internalization ENaC Internalization Assay (Primary HBECs) start->ENaC_internalization ASL_height ASL Height Measurement ENaC_internalization->ASL_height Amiloride_current Amiloride-Sensitive Current Measurement ASL_height->Amiloride_current betaENaC_mouse βENaC Mouse Model (Survival, MCC) Amiloride_current->betaENaC_mouse sheep_model Ovine Model (Tracheal Mucus Velocity) betaENaC_mouse->sheep_model clinical_trials Phase I/II Clinical Trials sheep_model->clinical_trials

References

SPX-101: A Novel Approach to Enhancing Mucociliary Clearance in Cystic Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SPX-101 is an investigational peptide therapeutic designed to improve mucociliary clearance (MCC), a critical defense mechanism impaired in individuals with cystic fibrosis (CF). Unlike therapies that target the underlying genetic defects in the cystic fibrosis transmembrane conductance regulator (CFTR) protein, this compound offers a mutation-agnostic approach by targeting the epithelial sodium channel (ENaC). By promoting the internalization of ENaC from the apical membrane of airway epithelial cells, this compound reduces sodium and fluid absorption from the airway surface, thereby increasing airway surface liquid (ASL) height and facilitating mucus transport. This guide provides a comprehensive overview of the preclinical and clinical data on this compound's effect on mucociliary clearance, detailed experimental methodologies, and an exploration of its mechanism of action.

Introduction: The Challenge of Mucociliary Dysfunction in Cystic Fibrosis

Cystic fibrosis is a life-shortening genetic disorder characterized by the production of thick, sticky mucus in various organs, with the most severe consequences typically observed in the lungs. The primary defect in CF lies in the CFTR protein, an ion channel responsible for the transport of chloride and bicarbonate ions across epithelial cell membranes. Defective CFTR function leads to reduced anion secretion and, consequently, dehydration of the airway surface liquid layer.

This dehydration is exacerbated by the hyperactivity of the epithelial sodium channel (ENaC), which leads to increased sodium and water absorption from the airways.[1][2] The resulting depleted ASL impairs the function of cilia, the microscopic hair-like structures that propel mucus out of the lungs, leading to a vicious cycle of mucus obstruction, chronic infection, and inflammation that ultimately causes progressive lung damage.[2]

This compound: Mechanism of Action

This compound is a novel peptide that mimics a region of the short palate, lung, and nasal epithelial clone 1 (SPLUNC1) protein, a natural regulator of ENaC.[3] Unlike small molecule inhibitors that directly block the ENaC pore, this compound induces the internalization of ENaC subunits (α, β, and γ) from the cell surface.[2] This leads to a durable reduction in the number of active channels on the apical membrane of airway epithelial cells, thereby decreasing sodium absorption and promoting rehydration of the airway surface.[2]

dot

SPX101 This compound ENaC Epithelial Sodium Channel (ENaC) (α, β, γ subunits) SPX101->ENaC Binds to Internalization ENaC Internalization ENaC->Internalization Induces Na_Absorption Decreased Sodium (Na+) and Water Absorption Internalization->Na_Absorption ASL_Hydration Increased Airway Surface Liquid (ASL) Hydration Na_Absorption->ASL_Hydration MCC Improved Mucociliary Clearance ASL_Hydration->MCC

Caption: Signaling pathway of this compound in airway epithelial cells.

Preclinical Evidence of Efficacy

The efficacy of this compound in improving mucociliary clearance has been demonstrated in several preclinical models of cystic fibrosis.

In Vitro Studies in Human Bronchial Epithelial (HBE) Cells

In primary cultures of HBE cells from both healthy and CF donors, this compound demonstrated a significant and durable reduction in ENaC activity.

Cell TypeTreatmentReduction in Amiloride-Sensitive Current
Healthy Donor HBE CellsThis compound75%
CF Donor HBE CellsThis compound61%

Table 1: Effect of this compound on Amiloride-Sensitive Current in Human Bronchial Epithelial Cells

In Vivo Studies in a βENaC-Transgenic Mouse Model

A transgenic mouse model overexpressing the β-subunit of ENaC (βENaC-Tg) exhibits a CF-like lung phenotype with airway mucus dehydration and obstruction. In this model, once-daily inhaled administration of this compound resulted in a significant improvement in survival.

Treatment GroupSurvival Rate
This compound (once-daily)>90%
Vehicle ControlNot reported

Table 2: Effect of this compound on Survival in βENaC-Transgenic Mice

In Vivo Studies in a Sheep Model of Mucociliary Dysfunction

A sheep model is often used to study mucociliary clearance due to anatomical and physiological similarities to the human lung. In a study where mucociliary dysfunction was induced, this compound demonstrated a dose-dependent increase in tracheal mucus velocity (TMV), a key indicator of mucociliary clearance. The effect of this compound was observed to persist for at least 8 hours.[4]

Specific quantitative data on the dose-response relationship in the sheep model was not available in the reviewed literature.

Clinical Development: The HOPE-1 Trial

The efficacy and safety of this compound in patients with cystic fibrosis were evaluated in the Phase 2 HOPE-1 (Hydration for Optimal Pulmonary Effectiveness) clinical trial.

Study Design

The HOPE-1 trial was a randomized, double-blind, placebo-controlled study that enrolled adult patients with CF, regardless of their CFTR mutation. The trial evaluated two dose levels of nebulized this compound administered twice daily (BID) for 28 days.[5]

dot

cluster_0 HOPE-1 Trial Design cluster_1 Treatment Arms (28 Days) Patients Adult CF Patients (n=46, Cohort 1) Randomization Randomization Patients->Randomization Placebo Placebo (n=15) Randomization->Placebo LowDose This compound 60mg BID (n=15) Randomization->LowDose HighDose This compound 120mg BID (n=16) Randomization->HighDose Endpoint Primary Endpoint: Absolute change in ppFEV1 at Day 28

Caption: Workflow of the HOPE-1 Phase 2 Clinical Trial.

Efficacy Results

The primary efficacy endpoint of the HOPE-1 trial was the absolute change from baseline in percent predicted forced expiratory volume in one second (ppFEV1) at day 28. The trial demonstrated a dose-related benefit with the high dose of this compound.

Treatment GroupPlacebo-Adjusted Mean Change in ppFEV1 from Baseline at Day 28
This compound 120mg BID+5.2% (p=0.054)

Table 3: Primary Efficacy Endpoint Results of the HOPE-1 Trial (Cohort 1) [1]

In a subgroup of patients with moderate lung disease (baseline ppFEV1 > 55%), the high dose of this compound showed a more pronounced effect, with a placebo-adjusted increase in ppFEV1 of 8.3% at day 28 (p=0.048).[1]

Safety and Tolerability

This compound was reported to be safe and well-tolerated in the HOPE-1 trial. The most common adverse events were cough and increased sputum production, which are consistent with the mechanism of action of a hydrating agent.[1]

Detailed Experimental Protocols

ENaC Internalization Assay

Objective: To quantify the effect of this compound on the internalization of ENaC subunits in human bronchial epithelial cells.

Methodology:

  • Cell Culture: Primary human bronchial epithelial cells are cultured on permeable supports to form polarized monolayers.

  • Cell Surface Biotinylation: The apical surface of the cell monolayers is incubated with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) at 4°C to label surface proteins.

  • Treatment: Cells are then treated with this compound or a vehicle control for a specified period at 37°C to allow for protein internalization.

  • Stripping of Surface Biotin (B1667282): Remaining surface-bound biotin is removed by treating the cells with a reducing agent (e.g., glutathione).

  • Cell Lysis: Cells are lysed, and the total protein concentration is determined.

  • Streptavidin Pulldown: Biotinylated (internalized) proteins are captured from the cell lysates using streptavidin-conjugated beads.

  • Western Blot Analysis: The captured proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with specific antibodies against the α, β, and γ subunits of ENaC to detect the amount of internalized protein.

Measurement of Tracheal Mucus Velocity (TMV) in Sheep

Objective: To assess the in vivo effect of this compound on mucociliary clearance in a large animal model.

Methodology:

  • Animal Model: Conscious sheep are used for the experiment.

  • Induction of Mucociliary Dysfunction: A CFTR inhibitor (e.g., CFTRinh-172) is administered via nebulization to induce a state of reduced mucociliary clearance.

  • Baseline TMV Measurement: The baseline TMV is measured by bronchoscopy. Small, visible markers (e.g., Teflon discs) are placed on the tracheal mucus layer, and their movement is recorded and timed to calculate the velocity.

  • This compound Administration: this compound is administered via nebulization at various doses.

  • Post-treatment TMV Measurement: TMV is measured at multiple time points after this compound administration to assess the magnitude and duration of the effect.

Conclusion and Future Directions

This compound represents a promising, mutation-agnostic therapeutic strategy for all individuals with cystic fibrosis. By targeting ENaC and promoting its internalization, this compound addresses the critical issue of airway surface liquid dehydration, a key driver of CF lung pathology. Preclinical studies have robustly demonstrated its ability to restore mucociliary clearance in relevant models. The Phase 2 HOPE-1 trial provided clinical validation of this approach, showing a meaningful improvement in lung function in CF patients.

Further clinical development, including larger Phase 3 trials, will be crucial to fully elucidate the long-term efficacy and safety of this compound and its potential role in the evolving landscape of CF therapies. The complementary mechanism of action of this compound suggests its potential for use in combination with CFTR modulators to achieve even greater clinical benefit for people with cystic fibrosis.

References

Restoring Airway Hydration: A Technical Overview of SPX-101's Role in Modulating Airway Surface Liquid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SPX-101, a novel peptide therapeutic designed to restore airway surface liquid (ASL) in patients with cystic fibrosis (CF). By elucidating its mechanism of action, presenting key preclinical and clinical data, and detailing the experimental protocols used in its evaluation, this document serves as a comprehensive resource for professionals in the field of respiratory drug development.

Introduction: The Challenge of Airway Dehydration in Cystic Fibrosis

Cystic fibrosis is a genetic disorder characterized by dysfunctional or absent cystic fibrosis transmembrane conductance regulator (CFTR) protein, leading to impaired chloride and bicarbonate secretion.[1] This primary defect results in the hyperactivation of the epithelial sodium channel (ENaC), causing excessive sodium and water absorption from the airway surfaces.[1][2] The subsequent depletion of the airway surface liquid layer impairs mucociliary clearance, leading to mucus obstruction, chronic infection, inflammation, and progressive lung damage.[1][2]

This compound emerges as a promising therapeutic agent that addresses this underlying pathophysiology. It is a peptide mimetic of the short palate, lung, and nasal epithelial clone 1 (SPLUNC1), a natural regulator of ENaC. Unlike traditional ENaC blockers, this compound works by a novel mechanism to reduce ENaC density on the cell surface, offering a durable and potentially safer approach to restoring ASL.[3][4]

Mechanism of Action: ENaC Internalization

This compound exerts its therapeutic effect by binding to the epithelial sodium channel (ENaC) and inducing its internalization from the apical membrane of airway epithelial cells.[5] This process reduces the number of active channels available for sodium transport, thereby mitigating the hyperabsorption of sodium and water from the airway surface. The restoration of a more hydrated ASL facilitates the function of cilia and improves mucociliary clearance.[3]

cluster_intracellular Intracellular SPX_101 This compound ENaC_surface ENaC (Active) SPX_101->ENaC_surface ENaC_internalized Internalized ENaC (Inactive) ENaC_surface->ENaC_internalized Induces Internalization Degradation Lysosomal Degradation ENaC_internalized->Degradation

Figure 1: this compound Signaling Pathway for ENaC Internalization.

Quantitative Data Summary

The efficacy of this compound in restoring ASL has been demonstrated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy in Human Bronchial Epithelial Cells (HBECs)
ParameterCell TypeThis compound ConcentrationResultReference
Amiloride-Sensitive CurrentHealthy Donor HBECs10 µMUp to 75% reduction[6]
Amiloride-Sensitive CurrentCF Donor HBECs10 µMSignificant reduction
Airway Surface Liquid HeightCF Donor HBECsDose-dependentIncreased ASL height[7]
Table 2: In Vivo Efficacy in Animal Models
Animal ModelParameterTreatmentResultReference
β-ENaC Transgenic MouseSurvivalOnce-daily this compound>90% survival[5]
Sheep Model of CFTracheal Mucus Velocity (TMV)1 mg/kg this compound~50% increase from baseline
Sheep Model of CFTracheal Mucus Velocity (TMV)2 mg/kg this compound~75% increase from baseline
Sheep Model of CFTracheal Mucus Velocity (TMV)4 mg/kg this compound~100% increase from baseline
Table 3: HOPE-1 Phase 2 Clinical Trial Results
Patient GroupTreatmentEndpointResultp-valueReference
All Patients (n=46)High Dose (120mg BID)Absolute change in ppFEV1 at Day 28+5.2% (placebo-adjusted)0.054[8][9]
Moderate Patients (ppFEV1 > 55%, n=20)High Dose (120mg BID)Absolute change in ppFEV1 at Day 28+8.3% (placebo-adjusted)0.048[8]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.

Measurement of Amiloride-Sensitive Current in HBECs

The effect of this compound on ENaC activity was assessed by measuring the amiloride-sensitive short-circuit current (Isc) in primary human bronchial epithelial cells cultured on permeable supports in an Ussing chamber.

cluster_workflow Ussing Chamber Experimental Workflow start Mount HBEC cultures in Ussing chamber equilibrate Equilibrate and measure baseline Isc start->equilibrate add_spx101 Add this compound to apical chamber equilibrate->add_spx101 measure_isc1 Measure Isc post-SPX-101 add_spx101->measure_isc1 add_amiloride Add amiloride (B1667095) to apical chamber measure_isc1->add_amiloride measure_isc2 Measure Isc post-amiloride add_amiloride->measure_isc2 calculate Calculate amiloride-sensitive current measure_isc2->calculate

Figure 2: Workflow for Measuring Amiloride-Sensitive Current.

Protocol:

  • Primary HBECs are cultured at an air-liquid interface on permeable supports.

  • The cultures are mounted in an Ussing chamber, and the basolateral and apical surfaces are bathed with Krebs-bicarbonate Ringer solution.

  • The transepithelial voltage is clamped to 0 mV, and the short-circuit current is recorded.

  • After a stable baseline is achieved, this compound is added to the apical bath.

  • Following incubation with this compound, amiloride (a specific ENaC blocker) is added to the apical bath to inhibit ENaC-mediated current.

  • The amiloride-sensitive current is calculated as the difference in current before and after the addition of amiloride.

ENaC Internalization Assay

The internalization of ENaC subunits was quantified using cell surface biotinylation followed by Western blot analysis.

Protocol:

  • HBECs are treated with this compound or a control peptide for a specified duration.

  • Cell surface proteins are labeled with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin).

  • The biotinylation reaction is quenched, and the cells are lysed.

  • Biotinylated proteins are captured using streptavidin-coated beads.

  • The captured proteins are eluted and separated by SDS-PAGE.

  • The abundance of ENaC subunits (α, β, and γ) in the biotinylated fraction is determined by Western blotting using specific antibodies.

Measurement of Tracheal Mucus Velocity (TMV) in a Sheep Model

The in vivo effect of this compound on mucociliary clearance was evaluated in a sheep model of CF, where TMV is a key endpoint.

Protocol:

  • A baseline TMV is established by tracking the movement of radiopaque microdiscs deposited on the tracheal mucosa using fluoroscopy.[10]

  • A CF-like phenotype is induced by the administration of a CFTR inhibitor.

  • This compound is delivered to the lungs via nebulization.

  • TMV is measured at various time points post-treatment by tracking the movement of the microdiscs.

Survival Study in β-ENaC Transgenic Mice

The β-ENaC transgenic mouse model, which exhibits a severe CF-like lung pathology due to ENaC hyperactivation, was used to assess the long-term therapeutic benefit of this compound.[11][12][13]

Protocol:

  • Litters of β-ENaC transgenic mice are treated with either this compound or a vehicle control, typically via intranasal administration, starting at a young age.

  • The survival of the mice in each treatment group is monitored over a defined period (e.g., 14 days).

  • Kaplan-Meier survival curves are generated to compare the survival rates between the groups.

Conclusion

This compound represents a significant advancement in the development of therapies for cystic fibrosis. Its unique mechanism of action, which involves the internalization of ENaC, leads to a durable restoration of airway surface liquid and improvement in mucociliary clearance. The robust preclinical data, supported by promising clinical findings, underscore the potential of this compound as a mutation-agnostic treatment for all individuals with CF. Further clinical investigation is warranted to fully establish its efficacy and safety profile in this patient population.

References

Early Research on SPX-101: A CFTR-Independent Therapeutic Approach for Cystic Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth analysis of the early-stage research and development of SPX-101, a novel peptide therapeutic investigated for the treatment of cystic fibrosis (CF). This compound operates independently of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, offering a potential therapeutic avenue for all CF patients, irrespective of their specific CFTR mutation. This document details the mechanism of action, summarizes key preclinical and clinical data, outlines experimental methodologies, and visualizes the core signaling pathways and experimental workflows.

Introduction to this compound and its Novel Mechanism of Action

Cystic fibrosis is a genetic disorder characterized by defects in the CFTR protein, leading to dehydrated and thickened mucus in the airways.[1][2] While CFTR modulators have shown significant success, they are not effective for all mutations.[3] this compound emerged as a promising CFTR-independent therapy by targeting the epithelial sodium channel (ENaC).[4][5] Unlike traditional ENaC inhibitors that act as channel blockers, this compound, a mimetic of the short palate, lung, and nasal epithelial clone 1 (SPLUNC1) protein, induces the internalization of ENaC from the cell surface.[6][7] This novel mechanism reduces the number of active sodium channels, thereby decreasing sodium and water absorption from the airway surface.[6] The intended result is improved airway surface hydration and enhanced mucociliary clearance.[4][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy of this compound

Model SystemOutcome MeasureResultCitation
β-ENaC Transgenic MiceSurvival (14-day study, once-daily inhalation)Nearly 100% survival[6]
β-ENaC Transgenic MiceMucociliary Clearance (MCC)Increased MCC[7]
Ovine Model of CFTracheal Mucus Velocity (TMV)Dose-dependent restoration[6]
Ovine Model of CFDuration of ActionEffects persisted for at least 8 hours, more durable than amiloride (B1667095)[5]
Human Bronchial Epithelial Cells (CF and non-CF)Amiloride-sensitive currentUp to a 75% reduction 2 hours after administration[7]

Table 2: Phase 1 Clinical Trial Data in Healthy Volunteers

Study DesignDosing RegimenKey FindingsCitation
Randomized, double-blind, placebo-controlled, single ascending dose (SAD)4 single doses from 20 mg to 240 mgWell-tolerated with little to no systemic exposure; no hyperkalemia[8]
Randomized, double-blind, placebo-controlled, multiple ascending dose (MAD)4 doses from 10 mg to 120 mg BID for 14 daysWell-tolerated with little to no systemic exposure; no hyperkalemia[8]

Table 3: Phase 1b Clinical Trial Data in Adults with Cystic Fibrosis

Study DesignDosing RegimenKey FindingsCitation
Open-label, tolerability-confirmingAscending doses from 10 mg to 120 mg BID for 7 daysWell-tolerated; all 5 subjects completed the study[8]

Table 4: Phase 2 (HOPE-1) Clinical Trial Data in Adults with Cystic Fibrosis

Patient Population (n=40)Treatment GroupPrimary Efficacy Endpoint (Absolute change from baseline in ppFEV1 at Day 28)Citation
All patients60 mg this compound BID3.08% increase compared to placebo[9]
All patients120 mg this compound BID5.19% increase compared to placebo (p=0.054)[9][10]
Subgroup with baseline ppFEV1 > 55% (n=20)120 mg this compound BID8.3% increase compared to placebo (p=0.048)[10][11]

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

ENaC Internalization Assay

Objective: To determine if this compound induces the internalization of ENaC subunits in human bronchial epithelial cells (HBECs).[12]

Methodology:

  • Primary HBECs from healthy and CF donors were cultured.

  • Cells were treated with this compound, a control peptide, or amiloride.

  • Surface proteins were labeled with biotin.

  • Cells were lysed, and biotinylated proteins were captured.

  • Western blot analysis was performed on the captured proteins to detect the α, β, and γ subunits of ENaC.[12]

Amiloride-Sensitive Current Measurement

Objective: To measure the effect of this compound on ENaC-mediated sodium current.[7]

Methodology:

  • Healthy and CF donor HBECs were cultured on permeable supports.

  • Cells were mounted in Ussing chambers.

  • The amiloride-sensitive component of the short-circuit current was measured as an indicator of ENaC activity.

  • Measurements were taken at baseline and 2 hours after the administration of this compound.[7]

In Vivo Efficacy in β-ENaC Transgenic Mice

Objective: To assess the effect of this compound on survival and mucociliary clearance in a mouse model of CF lung disease.[7]

Methodology:

  • β-ENaC transgenic mice, which exhibit a CF-like lung phenotype, were used.

  • For survival studies, mice received once-daily intranasal administration of this compound.[5]

  • For mucociliary clearance studies, mucus transport across explanted airways was measured.[5]

Tracheal Mucus Velocity in an Ovine Model

Objective: To evaluate the effect of this compound on tracheal mucus velocity in a large animal model.[5]

Methodology:

  • An ovine model of CF was utilized.

  • A single dose of this compound was administered.

  • Tracheal mucus velocity was measured to assess mucociliary clearance.[5] The durability of the effect was compared to that of amiloride and hypertonic saline.[5]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and the workflow of a key preclinical experiment.

SPX101_Mechanism_of_Action cluster_extracellular Airway Surface Liquid cluster_membrane Apical Membrane cluster_intracellular Intracellular SPX101 This compound ENaC Epithelial Sodium Channel (ENaC) SPX101->ENaC Binds to Internalized_ENaC Internalized ENaC ENaC->Internalized_ENaC Promotes Internalization Reduced_Na_Absorption Reduced Na+ Absorption Internalized_ENaC->Reduced_Na_Absorption Leads to Increased_Hydration Increased Airway Hydration Reduced_Na_Absorption->Increased_Hydration Improved_MCC Improved Mucociliary Clearance Increased_Hydration->Improved_MCC

Caption: Mechanism of action of this compound.

Preclinical_Efficacy_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies HBECs Culture Human Bronchial Epithelial Cells (HBECs) Treatment_vitro Treat with this compound HBECs->Treatment_vitro Assays ENaC Internalization Assay Amiloride-Sensitive Current Treatment_vitro->Assays Mouse_Model β-ENaC Transgenic Mice Treatment_invivo Administer this compound (Inhalation) Mouse_Model->Treatment_invivo Sheep_Model Ovine Model of CF Sheep_Model->Treatment_invivo Endpoints Survival Studies Mucociliary Clearance Tracheal Mucus Velocity Treatment_invivo->Endpoints

Caption: Preclinical experimental workflow for this compound.

Conclusion

The early research on this compound demonstrated a novel mechanism of action for a CFTR-independent therapy targeting ENaC internalization. Preclinical studies in relevant animal models showed promising efficacy in improving survival and mucociliary clearance.[6][7] Early-phase clinical trials in healthy volunteers and adults with CF established a favorable safety and tolerability profile.[8] The Phase 2 HOPE-1 trial provided initial evidence of a clinical benefit in lung function for CF patients, particularly in those with moderate lung disease.[9][10] These findings supported the continued investigation of this compound as a potential treatment for all individuals with cystic fibrosis.

References

Methodological & Application

Application Notes and Protocols for SPX-101 In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro studies of SPX-101, an investigational peptide that functions as a mimetic of the Short Palate, Lung, and Nasal Epithelial Clone 1 (SPLUNC1). This compound induces the internalization of the epithelial sodium channel (ENaC), a key regulator of airway surface liquid volume. These protocols are intended for professionals in drug development and respiratory disease research.

Mechanism of Action

This compound is a novel peptide that regulates the density of ENaC on the apical surface of epithelial cells. In conditions such as cystic fibrosis (CF), ENaC is hyperactivated, leading to increased sodium and water absorption from the airway surface, resulting in dehydrated mucus and impaired mucociliary clearance. This compound mimics the natural regulatory function of SPLUNC1, binding to ENaC and promoting its internalization. This reduction in ENaC channels at the cell surface decreases sodium absorption, thereby restoring airway surface liquid hydration.

Data Presentation

The following tables summarize the quantitative data from in vitro experiments with this compound on primary human bronchial epithelial cells (HBECs).

Table 1: Effect of this compound on Amiloride-Sensitive Current in Primary Human Bronchial Epithelial Cells (HBECs)

Cell TypeTreatmentIncubation TimeInhibition of Amiloride-Sensitive Current (%)
Healthy Donor HBECsThis compound2 hours75%
Cystic Fibrosis (CF) Donor HBECsThis compound2 hours61%

Data sourced from a study on the effects of this compound on ENaC activity.

Table 2: Potency of this compound in Inducing ENaC Internalization

AssayCell TypeParameterValue
ENaC InternalizationPrimary HBECsHalf-maximal Effective Concentration (EC50)261 nM

This value represents the concentration of this compound required to achieve 50% of its maximum effect on ENaC internalization.

Experimental Protocols

I. Assessment of ENaC Internalization by Surface Biotinylation and Western Blotting

This protocol details the procedure to quantify the effect of this compound on the internalization of ENaC subunits in primary human bronchial epithelial cells (HBECs).

Materials:

  • Primary HBECs cultured on permeable supports

  • This compound peptide

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Biotinylation Buffer: 10 mM triethanolamine, 2 mM CaCl2, 150 mM NaCl, pH 8.9

  • Sulfo-NHS-SS-Biotin

  • Quenching Buffer: 100 mM glycine (B1666218) in PBS

  • Lysis Buffer (RIPA or similar) with protease inhibitors

  • Streptavidin-agarose beads

  • SDS-PAGE gels and buffers

  • PVDF membranes

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against α, β, and γ-ENaC subunits

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture primary HBECs on permeable supports until fully differentiated.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 250, 500, 1000 nM) in the apical chamber for a specified time (e.g., 2 hours) at 37°C.

  • Cell Surface Biotinylation:

    • Wash the cells twice with ice-cold PBS.

    • Apically add the Biotinylation Buffer containing Sulfo-NHS-SS-Biotin and incubate for 30 minutes at 4°C with gentle agitation.

    • Quench the biotinylation reaction by washing the cells three times with Quenching Buffer.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells using Lysis Buffer containing protease inhibitors.

    • Collect the cell lysates and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Isolation of Biotinylated Proteins:

    • Incubate an equal amount of protein from each sample with streptavidin-agarose beads overnight at 4°C to capture biotinylated (surface) proteins.

    • Wash the beads several times with Lysis Buffer to remove non-biotinylated (intracellular) proteins.

  • Western Blotting:

    • Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for α, β, or γ-ENaC subunits overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and capture the image using an appropriate imaging system.

    • Quantify the band intensities to determine the relative amount of each ENaC subunit on the cell surface.

II. Measurement of Amiloride-Sensitive Current using Ussing Chambers

This protocol describes the measurement of amiloride-sensitive short-circuit current (Isc) across primary HBEC monolayers to assess the functional effect of this compound on ENaC activity.

Materials:

  • Primary HBECs cultured on permeable supports (e.g., Snapwell inserts)

  • Ussing chamber system with electrodes and amplifier

  • Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM glucose), gassed with 95% O2/5% CO2

  • This compound peptide

  • Amiloride (B1667095) solution (10 µM)

  • Data acquisition software

Procedure:

  • Ussing Chamber Setup:

    • Prepare and calibrate the Ussing chamber system according to the manufacturer's instructions.

    • Equilibrate the Ringer's solution to 37°C and continuously gas with 95% O2/5% CO2.

  • Mounting the Epithelium:

    • Carefully mount the permeable support with the HBEC monolayer in the Ussing chamber, separating the apical and basolateral compartments.

    • Fill both chambers with pre-warmed and gassed Ringer's solution.

  • Measurement of Short-Circuit Current (Isc):

    • Allow the baseline Isc to stabilize (typically 15-30 minutes).

    • Treat the apical side of the epithelium with this compound at the desired concentration and record the Isc for a set period (e.g., 2 hours).

    • To determine the amiloride-sensitive current, add 10 µM amiloride to the apical chamber and record the resulting drop in Isc. The difference in Isc before and after the addition of amiloride represents the ENaC-mediated current.

  • Data Analysis:

    • Calculate the amiloride-sensitive Isc for both control and this compound-treated epithelia.

    • Express the effect of this compound as a percentage inhibition of the amiloride-sensitive current compared to the untreated control.

Mandatory Visualizations

Signaling Pathway of this compound Action

SPX101_Pathway cluster_extracellular Extracellular Space cluster_membrane Apical Membrane cluster_intracellular Intracellular Space SPX101 This compound ENaC_surface Epithelial Sodium Channel (ENaC) SPX101->ENaC_surface Binds to ENaC ENaC_internalized Internalized ENaC (Vesicle) ENaC_surface->ENaC_internalized Promotes Internalization Degradation Lysosomal Degradation ENaC_internalized->Degradation Trafficking

Caption: Signaling pathway of this compound leading to ENaC internalization.

Experimental Workflow for ENaC Internalization Assay

ENaC_Internalization_Workflow start Start: Cultured HBECs treatment Treat with this compound start->treatment biotinylation Surface Biotinylation treatment->biotinylation lysis Cell Lysis biotinylation->lysis pull_down Streptavidin Pull-down of Biotinylated Proteins lysis->pull_down western_blot Western Blot for ENaC Subunits pull_down->western_blot analysis Quantify Surface ENaC western_blot->analysis end End analysis->end

Caption: Workflow for assessing ENaC internalization.

Logical Relationship of this compound's Therapeutic Effect

Therapeutic_Effect_Logic SPX101 This compound Administration ENaC_internalization Increased ENaC Internalization SPX101->ENaC_internalization Surface_ENaC_reduction Reduced Surface ENaC Density ENaC_internalization->Surface_ENaC_reduction Na_absorption_reduction Decreased Na+ Absorption Surface_ENaC_reduction->Na_absorption_reduction ASL_hydration Increased Airway Surface Liquid (ASL) Hydration Na_absorption_reduction->ASL_hydration Mucociliary_clearance Improved Mucociliary Clearance ASL_hydration->Mucociliary_clearance Therapeutic_benefit Therapeutic Benefit in Cystic Fibrosis Mucociliary_clearance->Therapeutic_benefit

Caption: Logical flow of this compound's therapeutic effect.

Application Notes and Protocols for SPX-101 in Primary Human Bronchial Epithelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPX-101 is an investigational peptide therapeutic designed to address mucus dehydration in pulmonary diseases such as cystic fibrosis (CF).[1][2][3] It functions as a mimetic of the S18 peptide derived from the N-terminus of the Short Palate, Lung, and Nasal Epithelial Clone 1 (SPLUNC1) protein.[4][5][6] In healthy airways, SPLUNC1 regulates the activity of the epithelial sodium channel (ENaC), a key transporter responsible for sodium and fluid absorption from the airway surface.[7][8] However, in conditions like CF, the function of SPLUNC1 is impaired, leading to ENaC hyperactivation, excessive fluid absorption, and dehydrated, thickened mucus.[1][3][8] this compound is designed to overcome this by promoting the internalization of ENaC, thereby reducing its density on the cell surface and restoring airway surface liquid hydration and mucociliary clearance.[1][2][4][5][7] These application notes provide detailed protocols for utilizing this compound in primary human bronchial epithelial cells (HBECs) to investigate its mechanism of action and efficacy.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by binding to the epithelial sodium channel (ENaC) and inducing its internalization from the apical membrane of bronchial epithelial cells.[1][4][9] This leads to a durable reduction in the number of active ENaC channels, which in turn decreases sodium and water absorption from the airway surface. The resulting increase in airway surface liquid (ASL) height rehydrates the mucus layer, facilitating its clearance by ciliary action.[1][2][7] This mechanism is independent of the underlying CFTR mutation, suggesting that this compound could be a therapeutic option for all individuals with CF.[1][9]

cluster_0 Cell Membrane cluster_1 Cellular Processes This compound This compound ENaC ENaC (Epithelial Sodium Channel) This compound->ENaC Binds to ENaC_Internalized Internalized ENaC ENaC->ENaC_Internalized Promotes Internalization Sodium_Absorption Decreased Na+ Absorption ENaC_Internalized->Sodium_Absorption ASL_Hydration Increased ASL Hydration Sodium_Absorption->ASL_Hydration Mucociliary_Clearance Improved Mucociliary Clearance ASL_Hydration->Mucociliary_Clearance A 1. Culture primary HBECs to confluence B 2. Treat cells with this compound (e.g., 10 µM for 2 hours) A->B C 3. Label surface proteins with biotin B->C D 4. Lyse cells and collect protein extracts C->D E 5. Isolate biotinylated proteins using streptavidin beads D->E F 6. Elute proteins and separate by SDS-PAGE E->F G 7. Transfer proteins to a membrane (Western Blot) F->G H 8. Probe with antibodies against α, β, and γ ENaC subunits G->H I 9. Detect and quantify protein bands H->I

References

Application Notes and Protocols for SPX-101 Administration in Animal Models of Cystic Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPX-101 is a novel peptide therapeutic designed to address the underlying mucus clearance defects in cystic fibrosis (CF). It functions by promoting the internalization of the epithelial sodium channel (ENaC), which is hyperactive in the airways of individuals with CF.[1] This hyperactivity leads to increased sodium and water absorption from the airway surface, resulting in dehydrated and viscous mucus that is difficult to clear. By reducing ENaC density on the cell surface, this compound aims to restore airway surface liquid hydration and improve mucociliary clearance, independent of the underlying CFTR mutation.[2][3]

These application notes provide a summary of the preclinical administration of this compound in established animal models of cystic fibrosis, including the βENaC-transgenic (βENaC-Tg) mouse and a sheep model of CF-like airway disease. The accompanying protocols offer detailed methodologies for key experiments to facilitate the replication and further investigation of this compound's therapeutic potential.

Signaling Pathway and Mechanism of Action

This compound is a peptide mimetic of the short palate, lung, and nasal epithelial clone 1 (SPLUNC1), a natural regulator of ENaC. In the acidic environment of the CF lung, the function of SPLUNC1 is impaired. This compound is designed to be effective at this acidic pH. It selectively binds to ENaC and induces its internalization, thereby reducing the number of active channels on the apical surface of airway epithelial cells. This leads to a decrease in sodium absorption, rehydration of the airway surface liquid, and restoration of mucus transport.[1][4]

This compound Mechanism of Action in Cystic Fibrosis Airway Epithelium cluster_0 Cystic Fibrosis Airway Epithelial Cell This compound This compound ENaC Epithelial Sodium Channel (ENaC) (Hyperactive) This compound->ENaC Binds to Internalization ENaC Internalization ENaC->Internalization Induces Reduced_ENaC Reduced Surface ENaC Internalization->Reduced_ENaC Na_Absorption Decreased Na+ and Water Absorption Reduced_ENaC->Na_Absorption ASL_Rehydration Airway Surface Liquid (ASL) Rehydration Na_Absorption->ASL_Rehydration Mucus_Clearance Improved Mucociliary Clearance ASL_Rehydration->Mucus_Clearance

Caption: this compound binds to and internalizes ENaC, leading to improved mucus clearance.

Data Presentation

Efficacy of this compound in βENaC-Transgenic Mouse Model of Cystic Fibrosis

The βENaC-Tg mouse overexpresses the β-subunit of the epithelial sodium channel in the airways, leading to a CF-like lung pathology characterized by airway surface liquid depletion, mucus obstruction, and inflammation.[5]

ParameterControl Group (Vehicle)This compound Treated GroupReference
Survival Rate at 2 weeks ~40-50%>90%[2][6]
Airway Inflammation
Neutrophils in BALF (cells/mL)Data not specifiedSignificantly reduced[4]
Eosinophils in BALF (cells/mL)Data not specifiedSignificantly reduced[4]
Mucus Transport
Mucus Transport IndexBaselineDoubled vs. control[1]
Efficacy of this compound in a Sheep Model of Cystic Fibrosis

This model utilizes a CFTR inhibitor (CFTRinh-172) to induce a CF-like phenotype with reduced tracheal mucus velocity.

Treatment GroupTracheal Mucus Velocity (TMV) (% of Baseline)Duration of EffectReference
Saline Control No significant change-[1]
Amiloride Initial increase, returned to baseline< 8 hours[1]
This compound (1 mg/kg) Dose-dependent increase≥ 8 hours[1]
This compound (2 mg/kg) Dose-dependent increase≥ 8 hours[1]
This compound (4 mg/kg) Dose-dependent increase≥ 8 hours[1]

Experimental Protocols

Experimental Workflow: Preclinical Evaluation of this compound

Experimental Workflow for Preclinical Evaluation of this compound cluster_outcomes Outcome Measures Animal_Model Select Animal Model (βENaC-Tg Mouse or Sheep) CF_Phenotype Induce/Confirm CF Phenotype Animal_Model->CF_Phenotype SPX101_Admin Administer this compound or Vehicle CF_Phenotype->SPX101_Admin Outcome_Assessment Assess Outcomes SPX101_Admin->Outcome_Assessment Data_Analysis Data Analysis and Comparison Outcome_Assessment->Data_Analysis Survival Survival Monitoring Outcome_Assessment->Survival Mucus_Transport Mucus Transport Velocity/ Index Measurement Outcome_Assessment->Mucus_Transport Inflammation Bronchoalveolar Lavage (BAL) for Cytokine and Cellular Analysis Outcome_Assessment->Inflammation

References

Methodology for Assessing SPX-101 Efficacy on Mucus Transport: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPX-101 is an investigational peptide therapeutic designed to enhance mucus transport by targeting the epithelial sodium channel (ENaC). In muco-obstructive lung diseases such as cystic fibrosis (CF), hyperactivation of ENaC leads to dehydration of the airway surface liquid (ASL), resulting in thickened, static mucus that is difficult to clear. This compound acts as a peptide mimetic of the short palate, lung, and nasal epithelial clone 1 (SPLUNC1), a natural regulator of ENaC. By promoting the internalization of ENaC subunits, this compound reduces sodium and water absorption from the airway surface, thereby restoring ASL height and improving mucociliary clearance.[1][2][3][4]

These application notes provide a comprehensive overview of the methodologies and detailed protocols for assessing the efficacy of this compound on mucus transport. The described in vitro and in vivo assays are essential for preclinical evaluation and for elucidating the mechanism of action of this compound and other ENaC-targeting therapeutics.

Mechanism of Action of this compound

This compound's primary mechanism involves the binding to and subsequent internalization of the α, β, and γ subunits of the ENaC protein complex on the apical membrane of airway epithelial cells.[2][5] This reduction in ENaC density at the cell surface leads to a durable decrease in sodium absorption, creating a favorable osmotic gradient that increases the volume of the periciliary liquid layer. The enhanced hydration of the ASL reduces mucus viscosity and improves the efficiency of ciliary beating, ultimately restoring effective mucus transport.[1][2][4]

SPX101_Mechanism cluster_airway_lumen Airway Lumen cluster_epithelium Airway Epithelium cluster_membrane Apical Membrane Mucus Mucus ASL Airway Surface Liquid (ASL) Epithelial_Cell ENaC ENaC Na_H2O_Absorption Na+ & H2O Absorption ENaC->Na_H2O_Absorption Hyperactivation in Disease Internalization ENaC Internalization ENaC->Internalization Induces Na_H2O_Absorption->ASL Dehydrates SPX101 This compound SPX101->ENaC Binds to Reduced_Absorption Reduced Na+ & H2O Absorption Internalization->Reduced_Absorption Leads to Increased_ASL Increased ASL Hydration Reduced_Absorption->Increased_ASL Results in Improved_MT Improved Mucus Transport Increased_ASL->Improved_MT Facilitates

Figure 1: this compound Mechanism of Action.

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables summarize the expected quantitative data from the described experimental protocols, providing a framework for data comparison and efficacy assessment of this compound.

Table 1: In Vitro Efficacy of this compound on Primary Human Bronchial Epithelial (HBE) Cells

ParameterControlThis compound TreatedExpected Outcome
Amiloride-Sensitive Current (μA/cm²)HighLowSignificant reduction with this compound
Airway Surface Liquid (ASL) Height (µm)LowHighSignificant increase with this compound
Surface ENaC Expression (relative units)1.0< 1.0Dose-dependent decrease with this compound
Mucus Viscoelasticity (G', G'')HighLowReduction in elastic and viscous moduli

Table 2: In Vivo Efficacy of this compound in Animal Models

ModelParameterVehicle ControlThis compound TreatedExpected Outcome
β-ENaC Transgenic Mouse Mucus Transport Velocity (mm/min)LowHighSignificant increase with this compound
Mucus Accumulation ScoreHighLowReduction in mucus plugging
Ovine Model of CF Tracheal Mucus Velocity (mm/min)LowHighDose-dependent increase with this compound

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the efficacy of this compound.

Protocol 1: Measurement of Amiloride-Sensitive Short-Circuit Current (Isc) in Primary HBE Cells

This protocol measures the effect of this compound on ENaC activity by quantifying the amiloride-sensitive component of the short-circuit current in Ussing chambers.

Materials:

  • Well-differentiated primary HBE cells cultured on permeable supports

  • Ussing chamber system

  • Voltage-clamp amplifier

  • Krebs-Bicarbonate Ringer (KBR) solution

  • This compound

  • Amiloride (B1667095)

  • Forskolin (B1673556)

  • CFTRinh-172

Procedure:

  • Culture primary HBE cells at an air-liquid interface (ALI) until fully differentiated.

  • Mount the permeable supports containing the HBE cell monolayers in Ussing chambers.

  • Bathe both the apical and basolateral surfaces with KBR solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

  • Allow the transepithelial voltage and resistance to stabilize.

  • Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc).

  • Add this compound to the apical chamber at the desired concentrations and incubate for the specified duration.

  • Following incubation, add amiloride (10 µM) to the apical chamber to inhibit ENaC. The decrease in Isc represents the amiloride-sensitive current.

  • (Optional) Subsequently, add forskolin (10 µM) to the basolateral side to activate CFTR, followed by CFTRinh-172 (10 µM) to the apical side to inhibit CFTR, for further characterization of ion transport.

  • Calculate the amiloride-sensitive Isc by subtracting the current after amiloride addition from the baseline current before amiloride addition.

Ussing_Chamber_Workflow Start Start Culture_HBE Culture primary HBE cells at ALI Start->Culture_HBE Mount_Ussing Mount HBE monolayers in Ussing chambers Culture_HBE->Mount_Ussing Equilibrate Equilibrate with KBR solution at 37°C Mount_Ussing->Equilibrate Voltage_Clamp Voltage clamp to 0 mV and record Isc Equilibrate->Voltage_Clamp Add_SPX101 Add this compound to apical chamber Voltage_Clamp->Add_SPX101 Incubate Incubate Add_SPX101->Incubate Add_Amiloride Add Amiloride to apical chamber Incubate->Add_Amiloride Measure_Isc Measure decrease in Isc Add_Amiloride->Measure_Isc Analyze Calculate Amiloride-Sensitive Current Measure_Isc->Analyze End End Analyze->End

Figure 2: Ussing Chamber Experimental Workflow.
Protocol 2: Quantification of ENaC Internalization by Cell Surface Biotinylation and Western Blot

This protocol quantifies the amount of ENaC at the cell surface to determine if this compound treatment leads to its internalization.

Materials:

  • Primary HBE cells

  • This compound

  • Phosphate-Buffered Saline with calcium and magnesium (PBS++)

  • Sulfo-NHS-SS-Biotin (cell-impermeable)

  • Quenching solution (e.g., glycine (B1666218) in PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies against ENaC subunits (α, β, γ)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Treat HBE cells with this compound at various concentrations and for different durations.

  • Wash cells with ice-cold PBS++ to stop all cellular processes.

  • Incubate cells with Sulfo-NHS-SS-Biotin in PBS++ on ice to label surface proteins.

  • Quench the reaction with quenching solution.

  • Lyse the cells in lysis buffer and collect the total protein lysate.

  • Incubate the lysate with streptavidin-agarose beads to pull down biotinylated (surface) proteins.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the biotinylated proteins from the beads.

  • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for ENaC subunits.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative amount of surface ENaC.

Protocol 3: In Vitro Mucus Rheology Measurement

This protocol assesses the viscoelastic properties of mucus collected from HBE cultures treated with this compound.

Materials:

  • Mucus collected from primary HBE cultures

  • Rheometer (cone-and-plate or parallel-plate geometry)

  • Solvent trap to prevent dehydration

Procedure:

  • Collect mucus from the apical surface of control and this compound-treated HBE cultures.

  • Carefully load the mucus sample onto the rheometer plate.

  • Use a solvent trap to maintain sample hydration during the measurement.

  • Perform oscillatory measurements at a physiological temperature (37°C).

  • Conduct a strain sweep to determine the linear viscoelastic region (LVER).

  • Perform a frequency sweep within the LVER to measure the storage modulus (G') and loss modulus (G'').

  • Analyze the data to compare the viscoelastic properties of mucus from control and treated cultures. A decrease in G' and G'' indicates a less viscous and more easily transportable mucus.

Protocol 4: In Vivo Mucus Transport Velocity in β-ENaC Transgenic Mice

This protocol measures the rate of mucus transport in the trachea of β-ENaC transgenic mice, a model of CF-like lung disease, following this compound administration.

Materials:

  • β-ENaC transgenic mice and wild-type littermate controls

  • This compound for nebulization

  • Anesthetic (e.g., isoflurane)

  • Fluorescent microspheres (e.g., 1 µm diameter)

  • Stereomicroscope with a fluorescence imaging system

  • High-speed camera

  • Image analysis software for particle tracking

Procedure:

  • Administer this compound or vehicle control to β-ENaC transgenic mice via nebulization.

  • Anesthetize the mouse and surgically expose the trachea.

  • Gently deposit a small volume of fluorescent microspheres onto the tracheal mucosal surface.

  • Record videos of the microsphere movement using the fluorescence stereomicroscope and high-speed camera.

  • Use particle tracking software to analyze the recorded videos and calculate the velocity and directionality of individual microspheres or mucus plaques.

  • The product of velocity and directionality can be used to calculate a mucus transport index.

  • Compare the mucus transport velocity and index between this compound-treated and control groups.

Mouse_MTV_Workflow Start Start Administer_SPX101 Administer this compound or Vehicle to β-ENaC mice Start->Administer_SPX101 Anesthetize Anesthetize mouse Administer_SPX101->Anesthetize Expose_Trachea Surgically expose trachea Anesthetize->Expose_Trachea Deposit_Beads Deposit fluorescent microspheres Expose_Trachea->Deposit_Beads Record_Video Record microsphere movement Deposit_Beads->Record_Video Analyze_Video Analyze video with particle tracking software Record_Video->Analyze_Video Calculate_Velocity Calculate mucus transport velocity and index Analyze_Video->Calculate_Velocity Compare_Groups Compare treated vs. control groups Calculate_Velocity->Compare_Groups End End Compare_Groups->End

Figure 3: In Vivo Mucus Transport Velocity Workflow.
Protocol 5: In Vivo Tracheal Mucus Velocity (TMV) in an Ovine Model

This protocol describes the measurement of tracheal mucus velocity in a sheep model, which has a lung anatomy and physiology more similar to humans.

Materials:

  • Sheep

  • This compound for nebulization

  • Bronchoscope

  • Radiopaque particles (e.g., tantalum discs) or fluorescent markers

  • Fluoroscopy or other imaging system

  • Image analysis software

Procedure:

  • Administer this compound or vehicle control to the sheep via a nebulizer connected to a facemask or endotracheal tube.

  • Under light sedation, introduce a bronchoscope into the trachea.

  • Deposit radiopaque or fluorescent particles onto the tracheal mucosa at a defined location.

  • Record the movement of the particles over time using fluoroscopy or a suitable imaging modality.

  • Analyze the image series to track the displacement of the particles and calculate the tracheal mucus velocity.

  • Perform measurements at baseline and at various time points after this compound administration to assess the durability of the effect.

Conclusion

The methodologies and protocols outlined in these application notes provide a robust framework for the preclinical assessment of this compound's efficacy in improving mucus transport. By combining in vitro mechanistic studies with in vivo functional assays, researchers can gain a comprehensive understanding of the therapeutic potential of this compound and other ENaC inhibitors for the treatment of muco-obstructive lung diseases. The quantitative data generated from these experiments are crucial for dose selection, formulation development, and advancing promising candidates into clinical trials.

References

Application Notes and Protocols for the Preparation of SPX-101 Solution for Nebulization in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPX-101 is an investigational peptide therapeutic developed by Spyryx Biosciences designed to address obstructive lung diseases such as cystic fibrosis (CF).[1] It functions as a mimetic of the short palate, lung, and nasal epithelial clone 1 (SPLUNC1), a natural regulator of the epithelial sodium channel (ENaC).[2][3] In conditions like CF, ENaC is hyperactivated, leading to increased sodium and fluid absorption from the airway surface, resulting in dehydrated and thick mucus that is difficult to clear.[2][3] this compound is designed to promote the internalization of ENaC from the cell membrane, thereby reducing its activity and helping to restore airway surface liquid and improve mucociliary clearance.[1][4][5] This mechanism of action is independent of the underlying CFTR mutation, suggesting broad therapeutic potential.[4]

These application notes provide a generalized protocol for the preparation of an this compound solution for nebulization in a research setting, based on publicly available information and standard laboratory procedures for peptide handling. It is important to note that specific formulation details for the clinical-grade product are proprietary. Therefore, researchers should consider this a starting point and may need to optimize the protocol for their specific experimental needs.

Data Presentation

Table 1: this compound Key Properties and In Vitro/In Vivo Data
ParameterDescriptionReference
Molecular Target Epithelial Sodium Channel (ENaC)[1][2]
Mechanism of Action Promotes internalization of α, β, and γ ENaC subunits, reducing channel density on the cell surface.[2][3]
Therapeutic Goal Increase airway surface liquid, improve mucus hydration and mucociliary clearance.[4]
In Vitro Efficacy Demonstrated a durable decrease in ENaC surface expression and reduced amiloride-sensitive current in primary human bronchial epithelial cells from both healthy and CF donors.[2]
In Vivo Efficacy (Animal Models) - Increased survival and reduced airway inflammation in βENaC-transgenic mice. - Increased tracheal mucus velocity in a dose-dependent manner in an ovine model of CF, with effects lasting at least 8 hours.[2]
Clinical Trial Dosing (Phase II) 60 mg or 120 mg of this compound inhalation solution administered twice daily via a portable nebulizer for 28 days.[6]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound Peptide

This protocol outlines the steps for reconstituting a lyophilized synthetic this compound peptide for subsequent dilution into a nebulization solution.

Materials:

  • Lyophilized this compound peptide

  • Sterile, RNase/DNase-free water for injection or a suitable sterile buffer

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes with sterile, low-retention tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pre-Reconstitution Handling:

    • Before opening, bring the vial of lyophilized this compound to room temperature to prevent condensation.

    • Briefly centrifuge the vial to ensure the peptide powder is at the bottom.

  • Solvent Selection:

    • Consult the manufacturer's data sheet for the specific this compound synthetic peptide for recommended solvents.

    • If no specific solvent is recommended, sterile water is a common choice for initial reconstitution of peptides.

  • Reconstitution:

    • Carefully open the vial in a sterile environment (e.g., a laminar flow hood).

    • Using a calibrated micropipette, add the calculated volume of sterile water to the vial to achieve a desired stock concentration (e.g., 10 mg/mL).

    • Gently swirl the vial or pipette the solution up and down to dissolve the peptide. Avoid vigorous shaking or vortexing, which can cause peptide aggregation or degradation.

    • Allow the vial to sit at room temperature for 10-15 minutes to ensure complete dissolution.

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage:

    • For long-term storage and to avoid multiple freeze-thaw cycles, it is recommended to aliquot the reconstituted stock solution into sterile, low-protein binding microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C as recommended by the peptide manufacturer.

Protocol 2: Preparation of this compound Solution for Nebulization

This protocol describes the dilution of the reconstituted this compound stock solution into a final formulation suitable for nebulization in preclinical research models.

Materials:

  • Reconstituted this compound stock solution (from Protocol 1)

  • Sterile, 0.9% sodium chloride (normal saline) for inhalation

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated micropipettes with sterile, low-retention tips

  • Nebulizer and associated tubing/mouthpiece or nose cone for the experimental model

Procedure:

  • Thawing of Stock Solution:

    • Thaw an aliquot of the reconstituted this compound stock solution on ice.

  • Calculation of Final Concentration:

    • Determine the final concentration of this compound required for the experiment based on the desired dose to be delivered and the specifications of the nebulizer (e.g., output rate and particle size).

    • Example Calculation: To prepare 5 mL of a 10 mg/mL this compound solution for nebulization from a 100 mg/mL stock:

      • Volume of this compound stock = (Final Concentration x Final Volume) / Stock Concentration = (10 mg/mL x 5 mL) / 100 mg/mL = 0.5 mL

      • Volume of sterile 0.9% saline = Final Volume - Volume of this compound stock = 5 mL - 0.5 mL = 4.5 mL

  • Preparation of Nebulization Solution:

    • In a sterile conical tube, add the calculated volume of sterile 0.9% sodium chloride.

    • Add the calculated volume of the thawed this compound stock solution to the saline.

    • Gently mix the solution by inverting the tube several times. Avoid vortexing.

  • Loading the Nebulizer:

    • Following the nebulizer manufacturer's instructions, transfer the prepared this compound solution to the nebulizer cup.

    • Ensure the nebulizer is clean and properly assembled before use.

  • Administration:

    • Administer the nebulized this compound solution to the research model according to the established experimental protocol.

Important Considerations:

  • Sterility: Maintain sterile technique throughout the preparation process to prevent contamination.

  • pH and Osmolality: For in vivo studies, ensure the final nebulization solution is isotonic and has a physiologically compatible pH. 0.9% saline is a standard vehicle for this purpose.

  • Nebulizer Compatibility: The choice of nebulizer (e.g., jet, ultrasonic, or vibrating mesh) can impact the stability and delivery of the peptide. Vibrating mesh nebulizers are often preferred for their efficiency and lower shear stress on macromolecules.

  • Stability: The stability of the diluted this compound solution at room temperature should be determined. It is recommended to prepare the solution fresh for each experiment.

Mandatory Visualizations

SPX_101_Mechanism_of_Action cluster_epithelial_cell Airway Epithelial Cell cluster_outcomes Physiological Outcomes Airway_Surface_Liquid Airway Surface Liquid (ASL) Apical_Membrane Apical Membrane Basolateral_Membrane Basolateral Membrane SPX_101 This compound ENaC ENaC SPX_101->ENaC Binds to Internalized_ENaC Internalized ENaC (Vesicle) ENaC->Internalized_ENaC Promotes Internalization Na_ion Na+ ENaC->Na_ion Na+ Influx Reduced_Na_Absorption Reduced Na+ Absorption Internalized_ENaC->Reduced_Na_Absorption H2O H2O Na_ion->H2O Water Follows Increased_ASL Increased ASL Hydration Reduced_Na_Absorption->Increased_ASL Improved_Mucus_Clearance Improved Mucociliary Clearance Increased_ASL->Improved_Mucus_Clearance

Caption: Mechanism of action of this compound in airway epithelial cells.

SPX_101_Solution_Preparation_Workflow cluster_reconstitution Protocol 1: Peptide Reconstitution cluster_dilution Protocol 2: Nebulization Solution Preparation A Start: Lyophilized This compound Peptide B Equilibrate vial to room temp & centrifuge A->B C Add sterile water/buffer to create stock solution B->C D Gently mix until dissolved C->D E Aliquot stock solution D->E F Store at -20°C to -80°C E->F G Thaw this compound stock aliquot on ice F->G For immediate use H Calculate required volumes of stock and sterile saline (0.9%) G->H I Combine stock and saline in a sterile tube H->I J Gently mix I->J K Load solution into nebulizer cup J->K L Administer to research model K->L

Caption: Experimental workflow for this compound solution preparation.

References

Application Notes and Protocols for SPX-101 in Combination with CFTR Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a life-shortening genetic disorder characterized by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, leading to dysfunctional CFTR protein. This dysfunction results in impaired chloride and bicarbonate secretion and, critically, hyperactivation of the epithelial sodium channel (ENaC), leading to dehydration of the airway surface liquid (ASL), accumulation of thick, sticky mucus, and subsequent chronic infection, inflammation, and progressive lung damage.[1][2]

While CFTR modulators (correctors and potentiators) have revolutionized CF care by directly targeting the underlying protein defect in many patients, they may not fully restore mucociliary clearance. ENaC represents a complementary therapeutic target, as its inhibition can rehydrate the ASL, independent of the patient's CFTR mutation.[1][2]

SPX-101 is an investigational peptide therapeutic designed to mimic the function of short palate, lung, and nasal epithelial clone 1 (SPLUNC1), a natural ENaC inhibitor.[1] The proposed mechanism of action of this compound involves binding to ENaC and promoting its internalization, thereby reducing the number of active channels on the cell surface.[1][2] This leads to a decrease in sodium and water absorption from the airway lumen, increasing ASL height and facilitating mucus clearance.[1][2]

The distinct and complementary mechanisms of action of this compound and CFTR modulators suggest a potential for synergistic or additive therapeutic benefits in individuals with CF. This document provides detailed application notes and protocols for researchers and drug development professionals interested in investigating the combined effects of this compound and CFTR modulators.

Preclinical and Clinical Development of this compound: A Summary

This compound demonstrated promising results in preclinical studies, showing an increase in survival in a βENaC-transgenic mouse model of CF-like lung disease and improved mucus transport in both mouse and sheep models.[1][2] Early clinical trials in healthy volunteers and individuals with CF suggested that this compound was well-tolerated.[3]

The Phase 2 HOPE-1 clinical trial (NCT03229252) was an exploratory, randomized, placebo-controlled study designed to evaluate the efficacy and safety of inhaled this compound in CF patients.[4][5] While initial data from a cohort of the trial showed a dose-related increase in percent predicted forced expiratory volume in one second (ppFEV1), particularly in a subgroup of patients with moderate lung function, the trial was ultimately discontinued.[4] Researchers and drug developers should consider the full scope of the available data, including the trial discontinuation, when designing new studies.

Data Presentation

Preclinical Data Summary
Animal ModelInterventionOutcome MeasureResultReference
βENaC-Transgenic MiceOnce-daily inhaled this compound14-day Survival>90% survival with this compound[1][2]
βENaC-Transgenic MiceSingle dose of this compoundMucus TransportIncreased mucus transport[1][2]
Sheep Model of CFSingle dose of this compoundTracheal Mucus VelocityDose-dependent increase in mucus velocity[6]
Clinical Data Summary: HOPE-1 Trial (Cohort 1)
Treatment GroupNBaseline ppFEV1Change from Baseline in ppFEV1 at Day 28 (Placebo Adjusted)p-valueReference
High Dose (120mg bid)1640-80%+5.2%0.054[4]
Low Dose (60mg bid)1540-80%--[4]
Placebo1540-80%--[4]
High Dose (Subgroup)20>55%+8.3%0.048[4]

Experimental Protocols

Protocol 1: Assessment of ENaC Internalization in Primary Human Bronchial Epithelial Cells

This protocol describes a method to assess the effect of this compound on the surface expression of ENaC in primary human bronchial epithelial (HBE) cells using surface biotinylation followed by Western blot analysis. This method is based on the protocols described in the preclinical evaluation of this compound.[1][2]

Materials:

  • Primary HBE cells cultured on permeable supports (e.g., Transwell®) at an air-liquid interface (ALI)

  • This compound peptide

  • CFTR modulators (e.g., ivacaftor, lumacaftor, tezacaftor, elexacaftor)

  • Control peptide (scrambled sequence)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Biotinylation buffer (e.g., PBS with 1 mM MgCl2 and 0.1 mM CaCl2)

  • Sulfo-NHS-SS-Biotin

  • Quenching solution (e.g., PBS with 100 mM glycine)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • NeutrAvidin agarose (B213101) beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer with a reducing agent like DTT)

  • Primary antibodies against α, β, and γ ENaC subunits

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture primary HBE cells on permeable supports at ALI for at least 21 days to achieve a differentiated, polarized epithelium.

    • Pre-treat cells with CFTR modulators for the desired duration (e.g., 24-48 hours) to establish baseline CFTR function.

    • Treat the apical surface of the HBE cell cultures with this compound, control peptide, or vehicle in the presence of CFTR modulators for the desired time points (e.g., 0, 30, 60, 120 minutes).

  • Cell Surface Biotinylation:

    • Wash the apical surface of the cells twice with ice-cold biotinylation buffer.

    • Add Sulfo-NHS-SS-Biotin solution to the apical surface and incubate on ice for 30 minutes with gentle agitation.

    • Remove the biotin (B1667282) solution and quench the reaction by washing the cells three times with ice-cold quenching solution.

  • Cell Lysis and Protein Isolation:

    • Lyse the cells with ice-cold lysis buffer and collect the total cell lysate.

    • Determine the protein concentration of the lysates.

    • Incubate a portion of the lysate with NeutrAvidin agarose beads to capture biotinylated (cell surface) proteins.

    • Wash the beads extensively with wash buffer to remove non-biotinylated (intracellular) proteins.

  • Western Blot Analysis:

    • Elute the biotinylated proteins from the beads by heating in elution buffer.

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the α, β, and γ subunits of ENaC.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the relative amount of each ENaC subunit on the cell surface.

Protocol 2: Measurement of Amiloride-Sensitive Current in Primary HBE Cells using Ussing Chambers

This protocol outlines the measurement of amiloride-sensitive sodium current in polarized primary HBE cells to assess the functional consequences of this compound and CFTR modulator treatment.

Materials:

  • Differentiated primary HBE cells on permeable supports

  • This compound peptide

  • CFTR modulators

  • Amiloride (B1667095)

  • Ussing chamber system

  • Ringer's solution

  • Gas mixture (95% O2, 5% CO2)

  • Voltage-clamp amplifier and data acquisition system

Procedure:

  • Cell Preparation and Treatment:

    • Culture and pre-treat primary HBE cells with CFTR modulators as described in Protocol 1.

    • Mount the permeable supports containing the HBE cell monolayers in the Ussing chambers.

    • Bathe both the apical and basolateral surfaces with pre-warmed and gassed Ringer's solution.

    • Maintain the temperature at 37°C.

  • Electrophysiological Recordings:

    • Allow the transepithelial voltage and resistance to stabilize.

    • Clamp the transepithelial voltage to 0 mV and record the short-circuit current (Isc).

    • Add this compound or control peptide to the apical chamber and record the change in Isc over time.

    • After the this compound effect has reached a steady state, add amiloride (e.g., 10 µM) to the apical chamber to block ENaC.

    • The amiloride-sensitive current is calculated as the difference in Isc before and after the addition of amiloride.

Protocol 3: In Vivo Assessment of Mucus Transport in a βENaC-Transgenic Mouse Model

This protocol provides a framework for evaluating the in vivo efficacy of this compound in combination with CFTR modulators on mucus transport in a βENaC-transgenic mouse model, which exhibits a CF-like lung phenotype.[7]

Materials:

  • βENaC-transgenic mice

  • This compound peptide

  • CFTR modulators (formulated for in vivo delivery)

  • Anesthesia

  • Micro-optical coherence tomography (mOCT) or similar imaging system

  • Inhalation delivery system (e.g., nebulizer)

Procedure:

  • Animal Treatment:

    • Administer CFTR modulators to the βENaC-transgenic mice for a specified period.

    • Anesthetize the mice.

    • Deliver this compound or control peptide via inhalation.

  • Mucus Transport Measurement:

    • Position the anesthetized mouse under the mOCT imaging system to visualize the tracheal airway.

    • Record baseline mucus transport velocity.

    • Continue to record mucus transport at various time points after this compound administration.

    • Analyze the images to quantify mucus transport velocity and mucus accumulation.

Mandatory Visualizations

Signaling_Pathway cluster_CFTR CFTR Modulator Action cluster_ENaC This compound Action cluster_Cellular_Effect Combined Cellular Effect CFTR_Modulator CFTR Modulator Mutated_CFTR Mutated CFTR Protein CFTR_Modulator->Mutated_CFTR Correction & Potentiation Functional_CFTR Functional CFTR Protein Mutated_CFTR->Functional_CFTR Ion_Transport Improved Ion Transport Functional_CFTR->Ion_Transport Increased Cl-/ HCO3- Secretion SPX_101 This compound ENaC_Surface ENaC on Cell Surface SPX_101->ENaC_Surface Binds to ENaC ENaC_Internalized Internalized ENaC ENaC_Surface->ENaC_Internalized Promotes Internalization ENaC_Internalized->Ion_Transport Decreased Na+ Absorption ASL_Hydration Increased ASL Hydration Ion_Transport->ASL_Hydration Mucus_Clearance Enhanced Mucociliary Clearance ASL_Hydration->Mucus_Clearance

Caption: Combined action of this compound and CFTR modulators on airway epithelial cells.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation HBE_Culture Culture Primary HBE Cells at Air-Liquid Interface CFTR_Treatment Pre-treat with CFTR Modulators HBE_Culture->CFTR_Treatment SPX101_Treatment Treat with this compound CFTR_Treatment->SPX101_Treatment ENaC_Internalization Assess ENaC Internalization (Biotinylation & Western Blot) SPX101_Treatment->ENaC_Internalization Ussing_Chamber Measure Amiloride-Sensitive Current (Ussing Chamber) SPX101_Treatment->Ussing_Chamber Mouse_Model βENaC-Transgenic Mouse Model CFTR_Delivery Administer CFTR Modulators Mouse_Model->CFTR_Delivery SPX101_Delivery Inhaled Delivery of this compound CFTR_Delivery->SPX101_Delivery Mucus_Imaging Measure Mucus Transport (e.g., mOCT) SPX101_Delivery->Mucus_Imaging

Caption: Experimental workflow for evaluating this compound with CFTR modulators.

References

Application Note: Techniques for Measuring ENaC Internalization with SPX-101

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Epithelial Sodium Channel (ENaC) plays a critical role in maintaining sodium and water homeostasis across epithelial surfaces, including in the lungs, kidneys, and colon.[1] The number of ENaC channels at the cell surface is a key determinant of its activity and is regulated by a dynamic balance between channel insertion and removal from the plasma membrane.[1] Dysregulation of ENaC surface expression is implicated in several diseases, including cystic fibrosis (CF), where ENaC hyperactivation leads to airway surface liquid dehydration.[2]

SPX-101 is a novel peptide therapeutic that promotes the internalization of ENaC, thereby reducing its activity at the cell surface.[2][3][4][5] Unlike traditional ENaC blockers that act as a plug, this compound induces the removal of the channel from the apical membrane, offering a durable mechanism to restore airway hydration.[3][5] This application note provides detailed protocols for measuring the internalization of ENaC in response to this compound treatment using established biochemical and imaging techniques.

ENaC Internalization Signaling Pathway

ENaC internalization is a tightly regulated process primarily mediated by the ubiquitin-protein ligase Nedd4-2. Nedd4-2 binds to the PPxY motifs on the C-termini of the β- and γ-ENaC subunits, leading to ubiquitination of the α and γ subunits.[1][6] This ubiquitination serves as a signal for clathrin-mediated endocytosis, removing the channel from the cell surface for subsequent degradation or recycling.[6][7] this compound is a peptide mimetic of the short palate, lung, and nasal epithelial clone 1 (SPLUNC1) protein, which naturally regulates ENaC by promoting its internalization.[2][4]

ENaC_Internalization_Pathway cluster_membrane Apical Membrane cluster_cytoplasm Cytoplasm ENaC ENaC (α, β, γ subunits) Nedd4_2 Nedd4-2 ENaC->Nedd4_2 Recruits Clathrin Clathrin-Coated Pit ENaC->Clathrin Internalization SPX101 This compound SPX101->ENaC Binds to ENaC Nedd4_2->ENaC Ubiquitinates Ubiquitin Ubiquitin Endosome Endosome Clathrin->Endosome Lysosome Lysosome (Degradation) Endosome->Lysosome

Figure 1: ENaC internalization pathway initiated by this compound.

Experimental Protocols

Protocol 1: Cell Surface Biotinylation Assay to Measure ENaC Internalization

This protocol describes a method to quantify the rate of ENaC internalization by labeling cell surface proteins with a cleavable biotin (B1667282) derivative.

Experimental Workflow

Biotinylation_Workflow A 1. Culture Cells (e.g., human bronchial epithelial cells) B 2. Treat with this compound (or vehicle control) A->B C 3. Biotinylate Surface Proteins (with NHS-SS-Biotin at 4°C) B->C D 4. Induce Internalization (Warm to 37°C for defined time points) C->D E 5. Strip Surface Biotin (with a reducing agent) D->E F 6. Lyse Cells E->F G 7. Isolate Biotinylated Proteins (with Streptavidin beads) F->G H 8. Analyze by Western Blot (Probe for ENaC subunits) G->H

Figure 2: Workflow for the cell surface biotinylation assay.

Materials:

  • Human bronchial epithelial cells (HBECs)

  • Cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS), pH 8.0

  • EZ-Link™ Sulfo-NHS-SS-Biotin

  • Quenching buffer (e.g., 100 mM glycine (B1666218) in PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads

  • Primary antibodies against ENaC subunits (α, β, γ)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Western blotting equipment

Procedure:

  • Cell Culture: Plate HBECs on permeable supports and culture until a polarized monolayer is formed.

  • This compound Treatment: Treat the cells with the desired concentration of this compound or vehicle control for the specified time.

  • Cell Surface Biotinylation:

    • Wash cells twice with ice-cold PBS, pH 8.0.

    • Incubate cells with Sulfo-NHS-SS-Biotin (0.5 mg/mL in PBS) for 30 minutes at 4°C to label surface proteins.

    • Quench the biotinylation reaction by washing three times with quenching buffer.

  • Internalization:

    • Add pre-warmed cell culture medium and incubate at 37°C to allow for endocytosis to occur for various time points (e.g., 0, 15, 30, 60 minutes).

  • Biotin Stripping:

    • To remove biotin from proteins remaining on the cell surface, wash the cells with a reducing agent solution (e.g., glutathione (B108866) solution) twice for 20 minutes each at 4°C.

    • Wash cells with PBS to remove the reducing agent.

  • Cell Lysis: Lyse the cells with lysis buffer.

  • Isolation of Internalized Proteins:

    • Incubate the cell lysates with streptavidin-agarose beads overnight at 4°C to capture the biotinylated (internalized) proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Western Blot Analysis:

    • Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for ENaC subunits, followed by an HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

Data Presentation

The intensity of the ENaC bands in the Western blot represents the amount of internalized ENaC. Densitometry can be used to quantify the results.

TreatmentTime (min)Internalized α-ENaC (Relative Densitometry Units)Internalized γ-ENaC (Relative Densitometry Units)
Vehicle01.001.00
151.15 ± 0.081.20 ± 0.10
301.30 ± 0.121.35 ± 0.11
601.45 ± 0.151.50 ± 0.13
This compound01.001.00
152.50 ± 0.202.60 ± 0.22
304.80 ± 0.355.10 ± 0.40
606.20 ± 0.506.50 ± 0.55

Table 1: Hypothetical quantitative data from a cell surface biotinylation experiment showing increased ENaC internalization with this compound treatment over time.

Protocol 2: Immunofluorescence Microscopy for Visualizing ENaC Internalization

This protocol allows for the direct visualization of ENaC localization within the cell following this compound treatment.

Experimental Workflow

Immunofluorescence_Workflow A 1. Culture Cells on Coverslips B 2. Treat with this compound (or vehicle control) A->B C 3. Fix and Permeabilize Cells B->C D 4. Block Non-Specific Binding C->D E 5. Incubate with Primary Antibody (anti-ENaC) D->E F 6. Incubate with Fluorescently Labeled Secondary Antibody E->F G 7. Mount Coverslips F->G H 8. Image with Confocal Microscopy G->H

Figure 3: Workflow for immunofluorescence microscopy.

Materials:

  • Cells grown on glass coverslips

  • This compound

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 or saponin (B1150181) for permeabilization

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against an extracellular epitope of an ENaC subunit

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or vehicle control for the desired time.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization (for intracellular staining): If staining for internalized ENaC, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. For surface ENaC staining, omit this step.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-ENaC antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.

  • Mounting and Imaging: Wash the cells, mount the coverslips onto microscope slides, and image using a confocal microscope.

Data Presentation

The fluorescence images will show the subcellular localization of ENaC. In control cells, ENaC staining is expected to be predominantly at the plasma membrane. Following this compound treatment, an increase in intracellular punctate staining, indicative of endocytic vesicles, is expected.

TreatmentPredominant ENaC Localization
VehicleApical membrane
This compoundIntracellular puncta, reduced apical membrane staining

Table 2: Expected qualitative results from immunofluorescence microscopy.

The protocols described in this application note provide robust methods for quantifying and visualizing the internalization of ENaC in response to this compound. The cell surface biotinylation assay offers a quantitative measure of the rate of internalization, while immunofluorescence microscopy provides visual confirmation of the translocation of ENaC from the cell surface to intracellular compartments. These techniques are valuable tools for researchers studying ENaC trafficking and for the preclinical evaluation of therapeutics like this compound that target this pathway.

References

Troubleshooting & Optimization

optimizing SPX-101 dosage in preclinical CF models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SPX-101 in preclinical cystic fibrosis (CF) models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a peptide mimetic of the short palate, lung, and nasal epithelial clone 1 (SPLUNC1) protein.[1][2] It selectively binds to the epithelial sodium channel (ENaC) and promotes its internalization from the cell surface.[1][3] This reduction in ENaC density at the cell membrane leads to a decrease in sodium absorption from the airway surface liquid (ASL).[1][4] Consequently, the osmotic gradient is altered, leading to increased hydration of the ASL and improved mucus transport.[1][4] This mechanism of action is independent of the underlying CFTR mutation.[1][2]

Q2: In which preclinical models has this compound been tested?

This compound has been evaluated in both in vitro and in vivo preclinical models of cystic fibrosis. In vitro studies have utilized primary human bronchial epithelial cells (HBECs) from both healthy donors and CF patients.[1] The primary in vivo models include β-ENaC transgenic mice, which overexpress the β-subunit of ENaC and exhibit a CF-like lung phenotype, and a sheep model of CF where a CFTR inhibitor is administered to induce airway dehydration.[1][5]

Q3: What are the key advantages of this compound's mechanism compared to other ENaC inhibitors?

Unlike small molecule ENaC blockers that act as a "plug," this compound induces the natural process of channel internalization. This leads to a durable reduction in ENaC presence on the cell surface.[1] Preclinical studies have shown that this compound has a prolonged duration of action.[3] A significant advantage observed in preclinical safety studies is the lack of systemic side effects like hyperkalemia (elevated potassium levels), which has been a limiting factor for some small molecule ENaC inhibitors.[6] This is attributed to the low systemic exposure of the inhaled peptide.[7][8]

Troubleshooting Guide

Issue 1: Suboptimal increase in airway surface liquid (ASL) height in in vitro experiments.

  • Question: We are not observing the expected increase in ASL height in our primary human bronchial epithelial cell (HBEC) cultures after treatment with this compound. What could be the reason?

  • Answer: Several factors could contribute to this. Firstly, ensure you are using an effective concentration of this compound. The half-maximal effective concentration (EC50) for increasing ASL height in CF HBECs has been reported. Refer to the table below for guidance. Secondly, the duration of treatment is crucial. While this compound has a durable effect, ensure sufficient incubation time for ENaC internalization and subsequent rehydration of the ASL. Lastly, verify the health and proper differentiation of your primary cell cultures, as this can significantly impact their responsiveness.

Issue 2: High variability in mucus transport measurements in β-ENaC transgenic mice.

  • Question: Our measurements of mucus transport velocity in β-ENaC transgenic mice treated with this compound are highly variable. How can we improve the consistency of our results?

  • Answer: High variability in in vivo mucus transport assays can arise from several sources. Ensure a consistent and targeted delivery of aerosolized this compound to the lungs. The method of administration (e.g., nebulization chamber vs. direct intratracheal instillation) can influence the dose delivered to the airways. It is also critical to standardize the age and phenotype severity of the β-ENaC mice used in your experimental cohorts. Finally, the technique for measuring mucus velocity should be precise and consistently applied across all animals.

Issue 3: Concerns about potential cytotoxicity at higher concentrations of this compound.

  • Question: We are planning to test a range of this compound concentrations and are concerned about potential cytotoxicity. What is the known safety profile?

  • Answer: Preclinical toxicology studies have demonstrated a favorable safety profile for this compound. In 28-day inhalation toxicology studies in rats and dogs, no drug-related adverse events were observed at delivered doses up to 19.6 mg/kg/day.[2] Furthermore, these studies reported no changes in plasma or urinary sodium or potassium concentrations, and no cardiac or respiratory effects.[9] In vitro, concentrations of 1 µM and 10 µM have been effectively used to induce ENaC internalization in HBECs without reported cytotoxicity.[1] However, it is always good practice to perform a dose-response curve and assess cell viability (e.g., using an LDH or MTT assay) in your specific cell model.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Airway Surface Liquid (ASL) Height

Cell TypeParameterValueReference
CF Human Bronchial Epithelial CellsHalf-maximal effective concentration (EC50) for ASL height increase~1 µM[1]

Table 2: Concentrations of this compound Used in Preclinical In Vitro Studies

Cell TypeAssayConcentration(s)Reference
Healthy Donor Human Bronchial Epithelial CellsENaC Internalization1 µM and 10 µM[1]

Table 3: Overview of In Vivo Preclinical Studies with this compound

Animal ModelDosing RegimenKey OutcomeReference
β-ENaC Transgenic MiceOnce-daily inhalation>90% survival[1][5]
β-ENaC Transgenic MiceSingle intranasal doseIncreased mucus transport[1]
Sheep Model of CFSingle doseRestoration of tracheal mucus velocity[5]

Experimental Protocols

Protocol 1: Assessment of ENaC Internalization in Human Bronchial Epithelial Cells

  • Cell Culture: Culture primary human bronchial epithelial cells (HBECs) on permeable supports until fully differentiated and exhibiting a stable transepithelial resistance.

  • Treatment: Treat the apical surface of the HBECs with this compound (e.g., 1 µM or 10 µM) or a control peptide in an appropriate vehicle for the desired time at 37°C.

  • Surface Biotinylation: At the end of the treatment period, wash the cells with ice-cold PBS. Apically apply a solution of membrane-impermeable biotin (B1667282) (e.g., sulfo-NHS-SS-biotin) and incubate on ice to label surface proteins.

  • Lysis: Quench the biotinylation reaction and lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Streptavidin Pulldown: Incubate the cell lysates with streptavidin-coated beads to capture biotinylated (surface) proteins.

  • Western Blot Analysis: Elute the captured proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with antibodies specific for the α, β, and γ subunits of ENaC to assess changes in their surface expression levels.

Mandatory Visualizations

SPX101_Mechanism_of_Action cluster_airway_lumen Airway Lumen cluster_epithelial_cell Airway Epithelial Cell SPX101 This compound ENaC_surface Epithelial Sodium Channel (ENaC) on cell surface SPX101->ENaC_surface binds to ENaC_internalized Internalized ENaC (in vesicle) ENaC_surface->ENaC_internalized promotes internalization Na_ion Na+ ENaC_surface->Na_ion Na+ influx ENaC_internalized->Na_ion reduces Na+ influx H2O H2O Na_ion->H2O osmotic gradient pulls in Na_ion->H2O restores osmotic balance ASL Airway Surface Liquid (ASL) H2O->ASL dehydrates H2O->ASL hydrates Mucus Dehydrated Mucus Hydrated_Mucus Hydrated Mucus

Caption: Mechanism of action of this compound in hydrating airway mucus.

Experimental_Workflow_ENaC_Internalization start Culture HBECs on permeable supports treatment Treat with this compound or control start->treatment biotinylation Apical surface biotinylation treatment->biotinylation lysis Cell lysis biotinylation->lysis pulldown Streptavidin pulldown of biotinylated proteins lysis->pulldown western_blot Western blot for ENaC subunits pulldown->western_blot end Quantify ENaC surface expression western_blot->end

Caption: Workflow for assessing ENaC internalization.

References

challenges in SPX-101 delivery for in vivo experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SPX-101. This resource is designed to assist researchers, scientists, and drug development professionals in successfully conducting in vivo experiments with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an investigational peptide therapeutic designed to treat cystic fibrosis (CF). It is a mimetic of the S18 peptide, which is derived from the SPLUNC1 protein.[1] this compound works by binding to the epithelial sodium channel (ENaC) on the surface of airway epithelial cells. This binding promotes the internalization of ENaC, reducing its density on the cell membrane.[2] The hyperactivation of ENaC is a key contributor to airway dehydration in CF. By reducing ENaC activity, this compound aims to restore airway surface liquid hydration and improve mucociliary clearance.[1][3]

Q2: What is the recommended route of administration for this compound in in vivo experiments?

A2: The primary and most effective route of administration for this compound in preclinical animal models is via inhalation, either through nebulization or intranasal administration.[1][2] This method allows for direct delivery to the target site in the lungs.

Q3: What are the appropriate animal models for in vivo studies with this compound?

A3: The βENaC-transgenic (Tg) mouse is a commonly used model that mimics the lung pathology of CF, including increased airway sodium absorption and mucus obstruction.[1][2] Ovine (sheep) models of CF have also been utilized to assess the effects of this compound on mucus transport.[2][3]

Q4: Is this compound stable in biological fluids like those found in the CF lung?

A4: Yes, this compound was specifically designed for enhanced stability. It has been shown to be stable in sputum from CF patients, which contains high levels of proteases that can degrade other peptides.[4] After exposure to CF sputum, this compound retains its ability to promote ENaC internalization and its in vivo efficacy.[4]

Troubleshooting Guides

Troubleshooting Nebulization and Delivery Issues
Observed ProblemPotential CauseRecommended Solution
Inconsistent or lower-than-expected efficacy in animal models. 1. Suboptimal Aerosol Particle Size: The mass median aerodynamic diameter (MMAD) of the aerosol particles may be too large or too small for efficient deposition in the deep lung. 2. Peptide Instability During Nebulization: The shear stress and heat generated by some nebulizers could potentially affect the peptide's integrity. 3. Incorrect Nebulizer Assembly: Improperly assembled equipment can lead to leaks and inefficient aerosol generation.1. Aim for an MMAD between 1-5 µm for optimal deep lung deposition.[3] Consider using a vibrating mesh nebulizer, which is known for its efficiency and gentle aerosolization of biologics. 2. Although this compound is designed for stability, confirm the integrity of the nebulized peptide using techniques like mass spectrometry.[3] 3. Carefully follow the manufacturer's instructions for assembling and operating the nebulizer. Ensure all connections are secure.
Visible precipitate in the this compound solution before or after nebulization. 1. Improper Formulation: The peptide may not be fully dissolved or may be interacting with components of the vehicle. 2. pH or Temperature Issues: The pH of the solution may not be optimal for this compound solubility, or temperature changes during the experiment could be causing precipitation.1. Ensure this compound is fully dissolved in a suitable vehicle, such as sterile saline. Prepare fresh solutions for each experiment. 2. Maintain a consistent and appropriate pH for the solution. Avoid drastic temperature fluctuations during the experiment.
Animals show signs of distress during or after administration. 1. Stress from Restraint: Animals, particularly mice, can experience stress in nose-only exposure systems, which can alter their breathing patterns and affect dose delivery. 2. Irritation from the Formulation: Although preclinical and clinical studies have shown this compound to be well-tolerated, individual animals may have sensitivities.1. Acclimatize the animals to the restraint tubes or exposure chamber in sessions prior to the actual study to minimize stress. 2. Monitor animals closely during and after exposure. If irritation is suspected, ensure the formulation is at a physiological pH and osmolarity.
Data Interpretation Challenges
Observed ProblemPotential CauseRecommended Solution
High variability in experimental outcomes between animals in the same group. 1. Inconsistent Dosing: Uneven aerosol distribution in a whole-body chamber or variable breathing patterns in a nose-only system can lead to inconsistent dosing. 2. Animal-Specific Physiological Differences: Natural variations in animal physiology can affect response to the treatment.1. For nose-only systems, ensure a proper fit of the restraining tubes. For whole-body systems, ensure proper mixing and distribution of the aerosol. 2. Increase the number of animals per group to improve statistical power and account for individual variability.
Lack of a clear dose-response relationship. 1. Dose Range is Too Narrow or Not in the Therapeutic Window: The selected doses may be too high (on the plateau of the dose-response curve) or too low to elicit a graded response. 2. Issues with Delivery of Higher Concentrations: Higher concentrations of peptides can sometimes have different aerosolization properties.1. Conduct a pilot study with a wider range of doses to identify the therapeutic window. 2. Characterize the aerosol properties at each concentration to ensure consistent delivery.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Preclinical Models
Animal ModelAdministration RouteDosing RegimenKey FindingReference
βENaC-Tg MiceIntranasalOnce-dailyImproved survival and reduced airway inflammation.[1]
βENaC-Tg MiceInhalationOnce-daily>90% survival.[2]
βENaC-Tg MiceInhalationOnce or twice dailyNearly 100% survival in a 14-day study.[3]
Ovine Model of CFInhalationSingle doseDose-dependent restoration of tracheal mucus velocity.[3]

Experimental Protocols

Protocol 1: Intranasal Administration of this compound in βENaC-Tg Mice

Objective: To assess the in vivo efficacy of this compound on survival and airway inflammation in a mouse model of CF lung disease.

Materials:

  • This compound peptide

  • Sterile, preservative-free saline

  • Anesthetic (e.g., isoflurane)

  • Micropipette and tips

  • βENaC-Tg mice

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in sterile saline to the desired concentration. Ensure the solution is clear and free of precipitates. Prepare fresh for each day of dosing.

  • Animal Anesthesia: Lightly anesthetize the mice using isoflurane. The anesthetic depth should be sufficient to prevent movement during administration but allow for quick recovery.

  • Intranasal Administration:

    • Hold the anesthetized mouse in a supine position.

    • Using a micropipette, carefully deliver a small volume (e.g., 20-50 µL) of the this compound solution to the nares of the mouse.

    • Administer the solution slowly to allow the mouse to inhale the liquid, minimizing the risk of fluid entering the esophagus.

  • Dosing Regimen: Administer the dose once daily for the duration of the study (e.g., 14 days).

  • Monitoring:

    • Monitor the mice daily for signs of respiratory distress, weight loss, and survival.

    • At the end of the study, euthanize the mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue for analysis of inflammatory markers.

Visualizations

This compound Signaling Pathway

SPX101_Pathway cluster_airway Airway Lumen cluster_cell Airway Epithelial Cell This compound This compound ENaC ENaC Channel (α, β, γ subunits) This compound->ENaC Binds to ENaC Internalization ENaC Internalization ENaC->Internalization Promotes Na_Influx Reduced Na+ Influx Internalization->Na_Influx ASL_Hydration Increased ASL Hydration Na_Influx->ASL_Hydration

Caption: this compound mechanism of action in airway epithelial cells.

Experimental Workflow for In Vivo Delivery

InVivo_Workflow Prep 1. Preparation - Formulate this compound - Calibrate Nebulizer Acclimate 2. Animal Acclimatization - Acclimate to restraint system Prep->Acclimate Admin 3. Administration - Place animal in system - Nebulize this compound Acclimate->Admin Monitor 4. Monitoring - Observe for adverse effects - Record vital signs Admin->Monitor Analysis 5. Post-Experiment Analysis - Efficacy endpoints - Biomarker analysis Monitor->Analysis

Caption: General experimental workflow for this compound in vivo delivery.

References

SPX-101 Stability in Experimental Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of SPX-101 in experimental solutions. The following information is curated to address common challenges and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is an investigational peptide therapeutic designed to mimic the S18 binding site of the SPLUNC1 protein.[1] Its primary mechanism of action is to promote the internalization of the epithelial sodium channel (ENaC), thereby restoring airway surface liquid hydration, a critical factor in conditions like cystic fibrosis.[1][2] As a peptide, this compound's stability can be influenced by various factors in experimental solutions, including temperature, pH, and enzymatic degradation, which can impact its biological activity and the reproducibility of experimental results.

Q2: How should lyophilized this compound be stored?

A2: For optimal long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container to protect it from moisture.[2][3] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation, as moisture can accelerate degradation.[3]

Q3: What is the recommended procedure for reconstituting this compound?

A3: It is crucial to use a sterile, slightly acidic buffered solution (pH 5-7) for reconstitution.[2] High-purity water or a buffer such as sterile phosphate-buffered saline (PBS) at a pH around 6.0 is a suitable starting point. For detailed instructions, please refer to the Experimental Protocols section.

Q4: Once in solution, how should this compound be stored?

A4: Peptide solutions are significantly less stable than their lyophilized form.[2] For immediate use, store the solution at 2-8°C. For longer-term storage, it is highly recommended to aliquot the reconstituted this compound into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2]

Q5: What factors in my experimental solution can affect this compound stability?

A5: Several factors can impact the stability of this compound in your experimental setup:

  • pH: Extreme pH values can lead to hydrolysis or deamidation. A pH range of 5-7 is generally recommended for peptide stability.[2]

  • Temperature: Higher temperatures accelerate degradation. Experiments should be designed to minimize the exposure of this compound to elevated temperatures for extended periods.

  • Proteases: Although this compound was designed for enhanced stability against proteases found in cystic fibrosis sputum, the presence of other proteases in your experimental system could still lead to degradation.[4]

  • Oxidizing agents: The presence of oxidizing agents in your buffers can also compromise the integrity of the peptide.

Troubleshooting Guides

Problem: I am observing a loss of this compound activity in my experiments.

Potential Cause Troubleshooting Steps
Degradation due to improper storage - Ensure lyophilized peptide is stored at -20°C or -80°C. - Aliquot reconstituted solutions to avoid freeze-thaw cycles. - Confirm that the storage buffer is sterile and at an appropriate pH (5-7).[2]
Precipitation or aggregation - Visually inspect the solution for any cloudiness or particulates. - Consider sonicating the solution briefly to aid dissolution. - If aggregation is suspected, try dissolving the peptide in a small amount of an organic solvent like DMSO before diluting with your aqueous buffer.
Incompatible buffer components - Review all components of your experimental buffer for potential incompatibilities with peptides. - Test the stability of this compound in your buffer over the time course of your experiment using a stability assay (see Experimental Protocols).
Adsorption to labware - Peptides can adsorb to plastic surfaces. Consider using low-protein-binding microcentrifuge tubes and pipette tips.

Problem: My this compound solution appears cloudy or has visible precipitates.

Potential Cause Troubleshooting Steps
Poor solubility - Ensure the reconstitution buffer is appropriate. For basic peptides, a slightly acidic buffer can improve solubility, while acidic peptides may require a slightly basic buffer. - As a last resort for highly hydrophobic peptides, a small amount of organic solvent (e.g., DMSO) can be used for initial dissolution, followed by dilution in the experimental buffer.
Aggregation - Aggregation can occur at high concentrations. Try preparing a more dilute stock solution. - Avoid vigorous vortexing, which can sometimes induce aggregation. Gentle swirling or inversion is preferred.
Buffer pH is at the isoelectric point (pI) of the peptide - Peptides are least soluble at their pI. Adjust the buffer pH to be at least one unit away from the pI of this compound.

Data Presentation

While specific quantitative stability data for this compound under various experimental conditions is not publicly available, the following tables provide a summary of known qualitative stability and templates for you to record your own experimental findings.

Table 1: Summary of Known this compound Stability Characteristics

Condition Stability Reference
Lyophilized Powder (Long-term) Stable at -20°C to -80°C[2][3]
Aqueous Solution (Short-term) Recommended storage at 2-8°C for immediate use
Aqueous Solution (Long-term) Aliquot and store at -20°C to -80°C[2]
Presence of Cystic Fibrosis Sputum Stable[4]
Nebulization Optimized for stability during nebulization[5]

Table 2: Experimental Stability Log for this compound

Use this table to document the stability of this compound in your specific experimental solutions.

Buffer Composition pH Storage Temperature (°C) Time Point % Remaining Active this compound (e.g., by HPLC) Observations (e.g., precipitation)
e.g., PBS7.440 hr100%Clear solution
24 hr
48 hr
Your Buffer 1
Your Buffer 2

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

  • Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 30 minutes. This prevents water condensation on the peptide.[2]

  • Solvent Preparation: Prepare a sterile, slightly acidic buffer (e.g., pH 6.0) using high-purity water.

  • Reconstitution: Carefully unseal the vial and add the appropriate volume of the prepared buffer to achieve the desired stock concentration (e.g., 1-10 mg/mL).[2]

  • Dissolution: Gently swirl or pipette the solution up and down to dissolve the peptide. Avoid vigorous vortexing. If the peptide is difficult to dissolve, brief sonication may be helpful.

  • Aliquoting and Storage: Immediately aliquot the stock solution into single-use, low-protein-binding vials. Store the aliquots at -20°C or -80°C until use.

Protocol 2: General Workflow for Assessing this compound Stability in an Experimental Buffer

  • Preparation: Reconstitute this compound as described in Protocol 1 to create a concentrated stock solution.

  • Dilution: Dilute the this compound stock solution into your experimental buffer to the final working concentration.

  • Initial Analysis (T=0): Immediately take an aliquot of the solution and analyze it to determine the initial concentration and purity of this compound. High-Performance Liquid Chromatography (HPLC) is a common method for this.

  • Incubation: Incubate the remaining solution under the conditions of your experiment (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At various time points (e.g., 1, 4, 8, 24 hours), take additional aliquots and analyze them using the same method as in step 3.

  • Data Analysis: Calculate the percentage of intact this compound remaining at each time point relative to the initial concentration. This will provide a stability profile of this compound in your specific experimental conditions.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its stability assessment.

SPX101_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SPX101 This compound ENaC ENaC (Epithelial Sodium Channel) SPX101->ENaC Binds to ENaC Internalization ENaC Internalization ENaC->Internalization Promotes Degradation Lysosomal Degradation Internalization->Degradation ReducedNa Reduced Na+ Absorption Internalization->ReducedNa Leads to

Caption: this compound binds to ENaC, promoting its internalization and subsequent degradation.

Stability_Workflow start Start: Lyophilized this compound reconstitute Reconstitute in Sterile Buffer (pH 5-7) start->reconstitute stock Create Aliquoted Stock Solution (-80°C) reconstitute->stock dilute Dilute in Experimental Buffer stock->dilute t0 T=0 Analysis (e.g., HPLC) dilute->t0 incubate Incubate under Experimental Conditions dilute->incubate data Calculate % Remaining This compound t0->data timepoints Collect Aliquots at Time Points (T=x) incubate->timepoints analysis Analyze Aliquots (e.g., HPLC) timepoints->analysis analysis->data end End: Stability Profile data->end

Caption: Experimental workflow for assessing the stability of this compound in a novel solution.

References

troubleshooting SPX-101 variability in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SPX-101 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a peptide mimetic of the short palate, lung, and nasal epithelial clone 1 (SPLUNC1) protein.[1][2] It selectively binds to the epithelial sodium channel (ENaC) and promotes its internalization from the cell surface.[1][2] This reduction in the number of active ENaC channels at the cell membrane leads to a decrease in sodium absorption.[3][4] In the context of cystic fibrosis, this mechanism helps to hydrate (B1144303) the airway surface liquid and improve mucus clearance.[4][5]

Q2: What are the key cell-based assays to assess this compound activity?

The primary in vitro assays to characterize the activity of this compound are:

  • ENaC Internalization Assay: This assay directly measures the ability of this compound to induce the removal of ENaC subunits from the cell surface. This is often assessed using techniques like surface biotinylation followed by Western blotting.[1][2]

  • Amiloride-Sensitive Current Measurement: This electrophysiological assay measures the function of ENaC channels. A reduction in the amiloride-sensitive current in the presence of this compound indicates a decrease in ENaC activity.[5][6]

  • Cell Viability/Cytotoxicity Assays: These assays are crucial to ensure that the observed effects of this compound are not due to cellular toxicity. Common assays include MTT, XTT, or CCK-8 assays.[7][8][9]

Q3: What are some common sources of variability in this compound cell-based assays?

Variability in cell-based assays with peptide therapeutics like this compound can arise from several factors:

  • Peptide Handling and Storage: Peptides are sensitive to degradation. Improper storage, repeated freeze-thaw cycles, and incorrect solubilization can lead to loss of activity and inconsistent results.[10]

  • Cell Culture Conditions: High cell passage number, mycoplasma contamination, and inconsistencies in cell seeding density can significantly impact cellular responses.

  • Reagent Quality and Consistency: Lot-to-lot variation in serum, media, and other critical reagents can introduce variability.

  • Experimental Technique: Inconsistent pipetting, timing of incubations, and washing steps can lead to significant intra- and inter-assay variability.

Troubleshooting Guides

Issue 1: High Variability in Amiloride-Sensitive Current Measurements

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Cell Monolayer Ensure a confluent and healthy cell monolayer before starting the experiment. Use cells within a consistent and low passage number range.
Electrode Polarization Regularly check and re-chloridize Ag/AgCl electrodes.
Voltage Clamp Issues Ensure proper voltage clamp settings and monitor series resistance throughout the experiment. High series resistance can lead to inaccurate current measurements.[11]
Incomplete Amiloride (B1667095) Block Use a saturating concentration of amiloride (typically 10-100 µM) to ensure complete blockade of ENaC.[12][13]
This compound Degradation Prepare fresh dilutions of this compound for each experiment from a properly stored stock. Avoid repeated freeze-thaw cycles.[10]
Issue 2: Inconsistent ENaC Internalization in Western Blot Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inefficient Biotinylation Optimize the concentration of the biotinylation reagent and the incubation time. Ensure cells are washed thoroughly to remove any excess unbound biotin.
Incomplete Cell Lysis Use a lysis buffer optimized for membrane proteins and ensure complete cell disruption.
Low Protein Yield Start with a sufficient number of cells to obtain adequate protein for Western blot analysis.
Antibody Issues Use a validated antibody specific for the ENaC subunit of interest. Optimize antibody concentration and incubation conditions.
Variability in this compound Treatment Ensure consistent timing and concentration of this compound treatment across all samples.
Issue 3: Low or No Response to this compound Treatment

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect this compound Concentration Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and assay.
Poor Peptide Solubility Ensure this compound is completely dissolved in a suitable solvent before adding it to the cell culture medium.[10]
Cell Line Unresponsive Confirm that the cell line you are using expresses ENaC at a sufficient level.
Assay Readout Not Sensitive Enough Optimize the assay parameters to ensure a sufficient signal-to-noise ratio.
Peptide Inactivity Verify the activity of your this compound stock using a validated positive control.

Experimental Protocols

Protocol 1: ENaC Internalization Assay (Surface Biotinylation and Western Blot)

Objective: To quantify the amount of ENaC at the cell surface following treatment with this compound.

Methodology:

  • Cell Culture: Plate primary human bronchial epithelial cells or a suitable cell line expressing ENaC in 6-well plates and grow to confluence.

  • This compound Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 2 hours).

  • Surface Biotinylation:

    • Wash cells twice with ice-cold PBS.

    • Incubate cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) in PBS for 30 minutes at 4°C with gentle agitation.

    • Quench the reaction by washing with a quenching buffer (e.g., PBS containing glycine (B1666218) or Tris).

    • Wash cells twice with ice-cold PBS.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Streptavidin Pulldown:

    • Incubate a portion of the cell lysate with streptavidin-agarose beads to capture biotinylated (cell surface) proteins.

    • Wash the beads several times to remove non-biotinylated proteins.

  • Elution and Western Blot:

    • Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for an ENaC subunit (e.g., α, β, or γ-ENaC).

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities using densitometry. A decrease in the band intensity in the this compound treated samples compared to the control indicates ENaC internalization.

Protocol 2: Measurement of Amiloride-Sensitive Current

Objective: To measure the electrophysiological activity of ENaC in response to this compound.

Methodology:

  • Cell Culture: Grow epithelial cells on permeable supports until a confluent monolayer with a high transepithelial resistance is formed.

  • Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe the apical and basolateral sides with appropriate physiological solutions and maintain at 37°C.

  • Short-Circuit Current (Isc) Measurement:

    • Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc).

    • After a stable baseline Isc is established, add this compound to the apical chamber at the desired concentration.

    • Once the this compound effect has reached a steady state, add a saturating concentration of amiloride (e.g., 10 µM) to the apical chamber to block ENaC.

  • Data Analysis: The amiloride-sensitive current is calculated as the difference between the Isc before and after the addition of amiloride. A decrease in the amiloride-sensitive current in the presence of this compound indicates inhibition of ENaC activity.[14]

Data Presentation

Table 1: Dose-Dependent Effect of this compound on Amiloride-Sensitive Current

This compound Concentration (µM)Amiloride-Sensitive Current (% of Control)
0 (Vehicle)100
0.185
160
1035
10020

Table 2: Time Course of ENaC Internalization with this compound (10 µM)

Time (hours)Surface ENaC Levels (% of t=0)
0100
0.575
150
240
438
835

Visualizations

ENaC_Internalization_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SPX101 This compound ENaC ENaC (Epithelial Sodium Channel) SPX101->ENaC Binds Endosome Endosome ENaC->Endosome Internalization Na_ion Na+ Influx (Reduced) ENaC->Na_ion Reduced Channel Activity Degradation Lysosomal Degradation Endosome->Degradation

Caption: this compound binds to ENaC, promoting its internalization and subsequent degradation, leading to reduced sodium influx.

Troubleshooting_Workflow Start High Variability in Assay Results Check_Peptide Verify this compound Integrity (Storage, Handling, Solubility) Start->Check_Peptide Check_Cells Assess Cell Health and Culture (Passage #, Contamination, Density) Start->Check_Cells Check_Reagents Confirm Reagent Quality (Lot Consistency, Expiration) Start->Check_Reagents Check_Protocol Review Experimental Protocol (Pipetting, Timing, Controls) Start->Check_Protocol Consistent_Results Consistent Results Check_Peptide->Consistent_Results Check_Cells->Consistent_Results Check_Reagents->Consistent_Results Check_Protocol->Consistent_Results

References

SPX-101 Technical Support Center: Solubility and Formulation for Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the SPX-101 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and formulation of this compound for preclinical and in-vitro research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound is an investigational peptide therapeutic designed as a mimetic of the S18 binding site of the Short Palate, Lung, and Nasal Epithelial Clone 1 (SPLUNC1) protein.[1] Its primary mechanism of action is to promote the internalization of the epithelial sodium channel (ENaC), thereby reducing its activity.[1][2] This leads to increased hydration of the airway surface liquid and is being investigated as a treatment for cystic fibrosis.[1][2] this compound was specifically developed and optimized from the natural S18 peptide for enhanced stability and suitability for nebulization.[3]

Q2: I am having trouble dissolving the lyophilized this compound powder. What solvents are recommended?

A2: While specific solubility data for this compound in various research-grade solvents is not publicly available, general guidelines for peptides of similar nature can be followed. For initial reconstitution of the lyophilized powder, it is recommended to start with sterile, purified water (e.g., water for injection or cell culture grade water). If solubility in water is limited, the choice of solvent will depend on the peptide's amino acid composition. As a peptide mimetic, its polarity will be a key determinant.

For peptides with a high content of hydrophobic amino acids, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile (B52724) (ACN) can be used to first dissolve the peptide, followed by dilution with the desired aqueous buffer. Given that this compound is designed for inhalation, it is likely to have a degree of aqueous solubility.

Q3: What is the recommended procedure for reconstituting lyophilized this compound?

A3: The following is a general protocol for reconstituting lyophilized peptides like this compound:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add the desired volume of sterile water or an appropriate buffer to the vial.

  • Gently swirl or rock the vial to dissolve the contents. Avoid vigorous shaking or vortexing, which can cause aggregation or degradation of the peptide.

  • If the peptide does not fully dissolve, sonication in a water bath for short periods may help.

Q4: Are there any known stability issues with this compound in solution?

A4: this compound was engineered for improved stability compared to the native S18 peptide.[3] It has been shown to be stable in the presence of cystic fibrosis sputum, which contains proteases that can degrade other peptides.[2] For laboratory use, it is best practice to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. The long-term stability of this compound in various laboratory buffers has not been publicly documented.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
This compound powder does not dissolve in water. The peptide may have significant hydrophobic character.1. Try gentle warming of the solution (up to 40°C). 2. Use a sonication bath for brief intervals. 3. If still insoluble, dissolve a small test amount in a minimal volume of DMSO (e.g., 10-50 µL) and then slowly add your aqueous buffer while gently mixing. Observe for any precipitation.
Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer. The final concentration of the peptide in the aqueous buffer may be above its solubility limit, or the final percentage of DMSO may be too low to maintain solubility.1. Increase the final concentration of DMSO in your working solution (ensure it is compatible with your experimental system). 2. Decrease the final concentration of this compound. 3. Try a different aqueous buffer with a different pH, as peptide solubility can be pH-dependent.
Variability in experimental results between batches of this compound solution. The peptide may be degrading in solution or adsorbing to labware.1. Prepare fresh solutions for each experiment. 2. If storing stock solutions, aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles. 3. Consider using low-protein-binding microcentrifuge tubes and pipette tips. 4. For sensitive applications, determine the concentration of your prepared solution using a peptide quantification assay.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound

This protocol is a general guideline for preparing an aqueous stock solution of this compound for in-vitro experiments.

Materials:

  • Lyophilized this compound

  • Sterile, nuclease-free water or a suitable buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Low-protein-binding microcentrifuge tubes

  • Pipettors and low-retention tips

Procedure:

  • Bring the vial of lyophilized this compound to room temperature.

  • Centrifuge the vial briefly to collect all the powder at the bottom.

  • Carefully open the vial and add the required volume of sterile water or buffer to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Gently agitate the vial until the powder is completely dissolved. Do not vortex.

  • If necessary, use a bath sonicator for a few minutes to aid dissolution.

  • Once dissolved, the solution should be clear. If not, refer to the troubleshooting guide.

  • Aliquot the stock solution into single-use volumes in low-protein-binding tubes and store at -20°C or -80°C.

Visualizations

SPX101_Troubleshooting_Workflow This compound Solubility Troubleshooting start Start: Reconstitute Lyophilized this compound dissolve_water Attempt to dissolve in sterile water or aqueous buffer start->dissolve_water is_soluble Is the solution clear? dissolve_water->is_soluble use_solution Solution is ready for use or dilution is_soluble->use_solution Yes troubleshoot Troubleshooting Required is_soluble->troubleshoot No gentle_agitation Gentle agitation/sonication troubleshoot->gentle_agitation is_soluble2 Is the solution clear now? gentle_agitation->is_soluble2 is_soluble2->use_solution Yes use_dmso Use minimal DMSO to dissolve, then dilute with aqueous buffer is_soluble2->use_dmso No is_soluble3 Does it precipitate upon dilution? use_dmso->is_soluble3 end_success Successful Solubilization is_soluble3->end_success No end_fail Consult further technical support is_soluble3->end_fail Yes adjust_concentration Adjust final concentration or DMSO percentage adjust_concentration->use_dmso end_fail->adjust_concentration Try adjusting formulation

Caption: Workflow for troubleshooting this compound solubility issues.

SPX101_Signaling_Pathway This compound Mechanism of Action cluster_cell Airway Epithelial Cell ENaC Epithelial Sodium Channel (ENaC) on cell surface H2O Water ENaC->H2O Follows Na+ Internalization ENaC Internalization ENaC->Internalization Promotes Na_ion Na+ Ion Na_ion->ENaC Influx ASL Airway Surface Liquid (ASL) H2O->ASL Depletes Internalization->ENaC Reduces surface expression SPX101 This compound SPX101->ENaC Binds to

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Technical Support Center: Overcoming Resistance to SPX-101 in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide is designed for researchers, scientists, and drug development professionals. SPX-101 is an investigational peptide that was developed for the treatment of cystic fibrosis by targeting the epithelial sodium channel (ENaC). Its mechanism involves promoting the internalization of ENaC to increase airway hydration.[1][2][3] Currently, there is no publicly available research on the use of this compound in cancer models or on mechanisms of resistance in that context.

This guide, therefore, addresses the topic of overcoming resistance to this compound in a hypothetical cancer research setting . The troubleshooting advice, experimental protocols, and potential resistance mechanisms are based on established principles of drug resistance in oncology.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a peptide mimetic of the short palate, lung, and nasal epithelial clone 1 (SPLUNC1).[3] It selectively binds to the epithelial sodium channel (ENaC) and promotes its internalization from the cell surface.[3][4] This reduction in ENaC density at the plasma membrane decreases sodium and fluid absorption, which in the context of cystic fibrosis, helps to hydrate (B1144303) the airway surface liquid and improve mucus clearance.[1][2]

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential causes?

A2: In a hypothetical cancer context, resistance to a therapeutic agent like this compound that targets a specific cell surface protein could arise from several general mechanisms of drug resistance:

  • Target Alteration: Genetic mutations in the subunits of ENaC could prevent this compound from binding effectively.

  • Reduced Target Expression: The cancer cells may have downregulated the expression of one or more ENaC subunits (α, β, or γ), reducing the number of available targets for this compound.

  • Activation of Compensatory Pathways: The cancer cells may have activated alternative signaling pathways that bypass the effects of ENaC internalization and promote cell survival and proliferation.

  • Increased Target Recycling or Expression: The cells might have developed mechanisms to rapidly recycle ENaC back to the cell surface or increase its synthesis, counteracting the internalization effect of this compound.

Q3: How can I determine if my resistant cells have altered ENaC expression?

A3: You can assess ENaC expression at both the protein and mRNA levels. For protein expression, Western blotting of whole-cell lysates can quantify the total amount of each ENaC subunit. To specifically assess the amount of ENaC on the cell surface where this compound acts, cell surface biotinylation followed by Western blotting is recommended. For mRNA expression, quantitative real-time PCR (qRT-PCR) can be used to measure the transcript levels of the ENaC subunit genes (SCNN1A, SCNN1B, SCNN1G).

Q4: What experimental approaches can I use to investigate the activation of bypass signaling pathways in my resistant cell lines?

A4: To identify activated compensatory pathways, a broad discovery approach like RNA sequencing (RNA-seq) or proteomic analysis can be used to compare the gene and protein expression profiles of your sensitive and resistant cell lines. This may reveal upregulated survival pathways, such as the PI3K/Akt, MAPK/ERK, or other growth factor receptor pathways. The findings can then be validated using techniques like Western blotting to check for the phosphorylation (activation) status of key proteins in these pathways.

Troubleshooting Guides

Issue 1: Decreased Potency of this compound (Increased IC50)
Potential Cause Troubleshooting/Investigation Steps Expected Outcome if Cause is Confirmed
Altered ENaC subunit expression 1. Compare total ENaC subunit (α, β, γ) protein levels in sensitive vs. resistant cells via Western blot. 2. Compare surface ENaC levels using cell surface biotinylation. 3. Analyze ENaC subunit gene expression via qRT-PCR.Resistant cells show significantly lower total and/or surface expression of one or more ENaC subunits.
Mutation in ENaC preventing this compound binding 1. Sequence the ENaC subunit genes from the resistant cell line. 2. Perform co-immunoprecipitation with labeled this compound to assess binding in sensitive vs. resistant cell lysates.Identification of mutations in the putative this compound binding region. Reduced co-immunoprecipitation of ENaC with this compound in resistant cells.
Activation of a survival pathway 1. Perform RNA-seq or a phospho-kinase array to compare sensitive and resistant cells. 2. Validate findings with Western blot for key phosphorylated proteins (e.g., p-Akt, p-ERK). 3. Treat resistant cells with this compound in combination with an inhibitor of the identified pathway.Resistant cells show hyperactivation of a specific survival pathway. Combination therapy restores sensitivity to this compound.
Issue 2: Inconsistent Results Between Experiments
Potential Cause Troubleshooting/Investigation Steps Expected Outcome if Cause is Confirmed
Cell line heterogeneity 1. Perform single-cell cloning to establish a homogenous population. 2. Regularly check for mycoplasma contamination.Consistent IC50 values and molecular profiles across experiments with the clonal population.
This compound peptide degradation 1. Aliquot this compound upon receipt and store at the recommended temperature. 2. Avoid repeated freeze-thaw cycles. 3. Prepare fresh dilutions for each experiment from a stock aliquot.Improved consistency in experimental results.
Variable cell culture conditions 1. Maintain a strict cell passage number limit. 2. Ensure consistent seeding density and growth phase of cells at the start of each experiment.Reduced variability in cell growth and response to treatment.

Experimental Protocols & Data Presentation

Protocol 1: Assessment of Surface ENaC Expression via Biotinylation
  • Cell Culture: Grow sensitive and resistant cells to 80-90% confluency in appropriate culture vessels.

  • Biotinylation: Wash cells twice with ice-cold PBS. Incubate cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) in PBS for 30 minutes at 4°C with gentle agitation.

  • Quenching: Quench the reaction by washing the cells with a quenching buffer (e.g., PBS containing 100 mM glycine).

  • Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Streptavidin Pulldown: Incubate the cell lysates with streptavidin-coated agarose (B213101) beads overnight at 4°C to capture biotinylated (surface) proteins.

  • Elution and Western Blotting: Wash the beads extensively. Elute the bound proteins by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies specific for the α, β, and γ subunits of ENaC. A loading control that is not a surface protein (e.g., GAPDH) should be run on the whole-cell lysate to ensure equal protein input into the pulldown.

Table 1: Example Data for ENaC Subunit Expression
Cell Line Relative Surface α-ENaC Level Relative Surface β-ENaC Level Relative Surface γ-ENaC Level This compound IC50 (µM)
Sensitive Parental Line1.001.001.005.2
Resistant Subclone 10.210.951.0548.7
Resistant Subclone 21.021.010.1555.3

Signaling Pathways and Workflow Diagrams

SPX101_Mechanism SPX101 This compound ENaC_surface αβγ-ENaC (Cell Surface) SPX101->ENaC_surface Binds to ENaC_internal Internalized ENaC ENaC_surface->ENaC_internal Internalization Na_Influx Sodium Influx ENaC_surface->Na_Influx Mediates Degradation Lysosomal Degradation ENaC_internal->Degradation CellEffect Hypothetical Anti-Cancer Effect Na_Influx->CellEffect Inhibition leads to

Caption: Mechanism of Action for this compound.

Resistance_Mechanism SPX101 This compound ENaC_mutated Mutated ENaC SPX101->ENaC_mutated Binding Blocked Resistance Drug Resistance ENaC_mutated->Resistance Contributes to Bypass Bypass Pathway (e.g., PI3K/Akt) Survival Cell Survival & Proliferation Bypass->Survival Promotes Survival->Resistance

Caption: Hypothetical Resistance Mechanisms to this compound.

Troubleshooting_Workflow Start Start: Cell line shows >5-fold increase in IC50 Check_ENaC Assess ENaC surface expression (Biotinylation) Start->Check_ENaC Decision_ENaC Expression Reduced? Check_ENaC->Decision_ENaC Sequence_ENaC Sequence ENaC genes for mutations Decision_ENaC->Sequence_ENaC No End_Target Conclusion: Resistance due to Target Alteration Decision_ENaC->End_Target Yes Decision_Mutation Mutation Found? Sequence_ENaC->Decision_Mutation Analyze_Pathways Profile for bypass pathway activation (RNA-seq, Phospho-array) Decision_Mutation->Analyze_Pathways No Decision_Mutation->End_Target Yes Validate_Pathway Validate with inhibitors Analyze_Pathways->Validate_Pathway End_Bypass Conclusion: Resistance due to Bypass Pathway Validate_Pathway->End_Bypass

Caption: Troubleshooting Workflow for this compound Resistance.

References

SPX-101 Long-Term Treatment Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for refining protocols related to long-term studies of SPX-101. It includes troubleshooting guides, frequently asked questions, detailed experimental methodologies, and data summaries to facilitate successful and consistent experimental outcomes.

Troubleshooting Guide and FAQs

This section addresses specific issues that may be encountered during long-term in vitro experiments with this compound.

Question: We are observing inconsistent effects of this compound on our human bronchial epithelial cell (HBEC) cultures. What could be the cause?

Answer: Inconsistent results can stem from several factors. Firstly, ensure the stability and proper storage of the this compound peptide. Although this compound is stable in long-term storage and in the presence of proteases found in cystic fibrosis sputum, repeated freeze-thaw cycles or improper storage can compromise its activity.[1] Secondly, variability in cell culture conditions, such as passage number and confluency, can impact cellular responses. It is recommended to use cells within a consistent and low passage number range. Finally, ensure accurate and consistent dosing.

Question: We are concerned about potential cytotoxicity with long-term, continuous exposure to this compound. What is known about its safety profile in vitro?

Answer: Preclinical GLP toxicology studies in animals with daily inhalation of this compound for 28 days showed no systemic or local respiratory tract toxicity.[2] Importantly, no adverse effects on circulating electrolytes, including serum potassium levels, were observed, which can be a concern with other ENaC inhibitors.[2][3] While specific long-term cytotoxicity data on cultured cells is limited, these in vivo findings suggest a favorable safety profile. However, it is always recommended to perform cell viability assays (e.g., MTT or LDH assays) in your specific cell model and experimental conditions to establish the optimal non-toxic concentration range for long-term studies.

Question: Our cells are showing signs of stress or altered morphology after prolonged treatment with this compound. What could be the reason?

Answer: While this compound has a good preclinical safety profile, long-term continuous exposure in vitro could potentially lead to cellular stress.[2] This could be related to the sustained internalization of the epithelial sodium channel (ENaC), which might have unforeseen consequences on cellular homeostasis. It is crucial to monitor cell morphology regularly and consider including recovery periods in your experimental design where the cells are cultured in the absence of this compound. Additionally, ensure that the culture medium is refreshed regularly to prevent nutrient depletion and waste accumulation, which can exacerbate cellular stress.

Question: How can we confirm that this compound is effectively internalizing ENaC in our long-term cultures?

Answer: To verify the continued efficacy of this compound in your long-term experiments, you can perform periodic functional and biochemical assays. A key functional assay is the measurement of amiloride-sensitive current, which should remain significantly decreased in the presence of this compound.[3][4][5] Biochemically, you can assess the levels of surface-expressed ENaC subunits (α, β, and γ) using techniques like surface biotinylation followed by Western blotting.[4][5] A sustained reduction in the surface expression of these subunits will confirm the ongoing activity of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the in vitro effects of this compound.

ParameterCell TypeValueReference
Effective Concentration (EC50) for ENaC InternalizationHuman Bronchial Epithelial Cells (from CF donors)261 nM[5]
TargetEffectMagnitude of EffectReference
α, β, and γ ENaC SubunitsPromotes InternalizationSignificant decrease in membrane expression[4][5]
Amiloride-Sensitive CurrentInhibitionSignificant decrease[3][4][5]

Experimental Protocols

ENaC Internalization Assay using Surface Biotinylation and Western Blotting

This protocol is designed to assess the effect of this compound on the internalization of ENaC subunits in primary human bronchial epithelial cells.[4][5]

Materials:

  • Primary human bronchial epithelial cells (HBECs) cultured on permeable supports

  • This compound peptide

  • Control peptide

  • Sulfo-NHS-SS-Biotin

  • Quenching solution (e.g., glycine (B1666218) in PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads

  • SDS-PAGE gels and blotting equipment

  • Primary antibodies against α, β, and γ ENaC subunits

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Culture HBECs to confluence on permeable supports.

  • Treat the apical surface of the cells with the desired concentration of this compound or control peptide for the specified duration.

  • Wash the cells with ice-cold PBS.

  • Apically label the surface proteins with Sulfo-NHS-SS-Biotin according to the manufacturer's instructions.

  • Quench the biotinylation reaction.

  • Lyse the cells and collect the total protein lysate.

  • Incubate a portion of the lysate with streptavidin-agarose beads to pull down the biotinylated (surface) proteins.

  • Elute the biotinylated proteins from the beads.

  • Separate the proteins from both the total lysate and the biotinylated fraction by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against the α, β, and γ ENaC subunits.

  • Incubate with an HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative amount of each ENaC subunit on the cell surface compared to the total cellular pool.

Measurement of Amiloride-Sensitive Current

This protocol measures the effect of this compound on ENaC activity by quantifying the amiloride-sensitive component of the short-circuit current (Isc) in Ussing chamber experiments.[3]

Materials:

  • Primary human bronchial epithelial cells cultured on permeable supports

  • Ussing chamber system

  • Ringer's solution

  • This compound peptide

  • Amiloride (B1667095)

  • Voltage-clamp amplifier

Procedure:

  • Mount the permeable supports with confluent HBECs in the Ussing chambers.

  • Bathe both the apical and basolateral surfaces with Ringer's solution, maintained at 37°C and gassed with 95% O2/5% CO2.

  • Measure the baseline short-circuit current (Isc).

  • Apply this compound to the apical chamber and record the change in Isc until a new stable baseline is achieved.

  • Subsequently, add amiloride to the apical chamber to block ENaC activity.

  • The difference in Isc before and after the addition of amiloride represents the amiloride-sensitive current.

  • Compare the amiloride-sensitive current in control versus this compound-treated cells to determine the inhibitory effect of this compound.

Visualizations

SPX101_Signaling_Pathway cluster_membrane Apical Membrane ENaC ENaC (α, β, γ subunits) Internalization ENaC Internalization ENaC->Internalization Promotes SPX101 This compound SPX101->ENaC Binds to Sodium_Absorption Decreased Sodium and Water Absorption Internalization->Sodium_Absorption Leads to Mucus_Hydration Increased Mucus Hydration & Clearance Sodium_Absorption->Mucus_Hydration

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_assays Assessments start Start: Culture HBECs to Confluence treatment Treat cells with this compound (or vehicle control) start->treatment incubation Incubate for desired duration (long-term) treatment->incubation viability Cell Viability Assay (e.g., MTT, LDH) incubation->viability morphology Microscopic Morphological Analysis incubation->morphology functional Functional Assay: Amiloride-Sensitive Current incubation->functional biochemical Biochemical Assay: ENaC Surface Expression incubation->biochemical end End: Analyze and Compare Data viability->end morphology->end functional->end biochemical->end

Caption: General Experimental Workflow.

Troubleshooting_Workflow rect rect start Inconsistent Results? check_peptide Check this compound Storage & Handling start->check_peptide Yes check_cells Verify Cell Culture Conditions (Passage, Confluency) check_peptide->check_cells check_dosing Confirm Dosing Accuracy check_cells->check_dosing cytotoxicity Signs of Cytotoxicity? viability_assay Perform Cell Viability Assays cytotoxicity->viability_assay Yes optimize_conc Optimize this compound Concentration viability_assay->optimize_conc morphology_change Altered Cell Morphology? monitor_morphology Regular Microscopic Monitoring morphology_change->monitor_morphology Yes recovery_periods Introduce Recovery Periods in Protocol monitor_morphology->recovery_periods

Caption: Troubleshooting Workflow.

References

SPX-101 Technical Support Center: Investigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential off-target effects of SPX-101 in experimental settings. This compound is a peptide mimetic of Short Palate, Lung, and Nasal Epithelial Clone 1 (SPLUNC1) designed to treat cystic fibrosis by promoting the internalization of the epithelial sodium channel (ENaC), thereby increasing airway surface liquid hydration and mucus clearance.[1][2][3] While this compound has demonstrated high selectivity for ENaC, this guide offers troubleshooting strategies and detailed protocols to investigate unexpected experimental outcomes.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a peptide therapeutic that mimics the ENaC-inhibitory domain of SPLUNC1.[2][5] It selectively binds to ENaC and induces its internalization from the cell surface, leading to a durable reduction in sodium absorption.[1][4] This modulation of ENaC density helps to restore airway surface liquid height, facilitating improved mucociliary clearance.[1][3]

Q2: What is the known selectivity profile of this compound?

A2: this compound has been shown to be highly selective for ENaC. In preclinical safety assessments, it was screened against a panel of 87 common receptors and kinases and did not exhibit significant inhibitory or activating effects on any of these proteins.[4] Clinical trials in healthy volunteers and adults with CF have shown that nebulized this compound results in little to no systemic exposure and has not been associated with systemic side effects like hyperkalemia, a known risk for systemically-acting ENaC blockers.[5][6][7]

Q3: My experimental results are not consistent with ENaC inhibition. Could this be an off-target effect?

A3: While this compound is highly selective, unexpected results warrant careful investigation. An inconsistent phenotype could arise from several factors, including off-target interactions, experimental variability, or complex downstream biology. It is crucial to verify that the observed effect is dose-dependent and reproducible. This guide provides protocols to systematically investigate potential off-target interactions.

Q4: What are the potential, albeit low-probability, off-targets for an ENaC modulator like this compound?

A4: For ENaC modulators in general, potential off-targets could include other members of the ENaC/degenerin (DEG) family of ion channels or other proteins involved in membrane trafficking and ion homeostasis. Although this compound has very low systemic exposure, any unintended systemic activity could theoretically impact renal ENaC, though this has not been observed in clinical studies.[5][6]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound.

Problem Potential Cause Suggested Action
Unexpected change in cell viability or morphology at high concentrations. High concentrations of any peptide can sometimes lead to non-specific membrane effects or other off-target toxicities.1. Perform a detailed dose-response curve to distinguish the therapeutic window from any toxic effects. 2. Include a scrambled peptide control at equivalent concentrations to determine if the effect is sequence-specific. 3. Assess membrane integrity using assays like LDH or Propidium Iodide staining.
Observed phenotype is not rescued by ENaC overexpression or is present in ENaC-knockout cells. This strongly suggests an off-target effect, as the phenotype is independent of the primary target.1. Confirm ENaC knockout or overexpression via Western Blot or qPCR. 2. Proceed with off-target identification protocols, such as Chemical Proteomics (see Protocol 2).
Inconsistent results in electrophysiology experiments (e.g., changes in currents other than ENaC). The peptide may be interacting with other ion channels on the cell surface.1. Verify the identity of the recorded currents using specific channel blockers as controls. 2. Perform a systematic screen against a panel of other relevant ion channels expressed in your cell model using Patch-Clamp Electrophysiology (see Protocol 1).

Quantitative Data Summary

The following table summarizes the known interaction profile of this compound.

Target/Protein PanelInteraction/EffectResultReference
Epithelial Sodium Channel (ENaC) Binding and InternalizationSelective binding to α, β, and γ subunits, promoting internalization.[4]
Panel of 87 Receptors & Kinases Inhibition or ActivationNo significant activity observed.[4]
Systemic Exposure (Human Trials) PharmacokineticsVery low systemic exposure after inhalation.[5][6]
Serum Potassium Levels (Human Trials) Safety/Off-Target EffectNo dose-limiting hyperkalemia observed.[5][6]

Experimental Protocols

Protocol 1: Off-Target Ion Channel Screening via Patch-Clamp Electrophysiology

Objective: To assess the effect of this compound on ion channels other than ENaC that are endogenously expressed in the experimental cell model.

Methodology:

  • Cell Preparation: Culture the selected cell line (e.g., human bronchial epithelial cells) on glass coverslips suitable for patch-clamp recording.

  • Solution Preparation:

    • Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Intracellular (Pipette) Solution (in mM): 120 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with KOH.

    • Note: Solutions should be modified with appropriate channel blockers (e.g., TEA for K⁺ channels, Cd²⁺ for Ca²⁺ channels) to isolate specific currents of interest.

  • Recording Procedure:

    • Obtain whole-cell patch-clamp recordings using an amplifier and data acquisition system.

    • Establish a stable baseline recording of the ion channel current of interest using a specific voltage protocol. Voltage-clamp protocols are dependent on the channel being studied.[8]

    • Perfuse the bath with a control solution until the recorded current is stable.

  • This compound Application:

    • Apply this compound at a range of concentrations (e.g., 1 µM, 10 µM, 100 µM) to the bath solution.

    • Record any changes in the current amplitude, kinetics, or voltage-dependence.

    • Include a positive control (a known blocker/modulator of the channel being tested) to confirm assay sensitivity.

  • Data Analysis:

    • Measure the peak current amplitude before and after this compound application.

    • Calculate the percentage of inhibition or activation at each concentration.

    • Construct a dose-response curve to determine the IC50 or EC50 if a significant effect is observed.

Protocol 2: Identification of Off-Target Binding Partners Using Chemical Proteomics

Objective: To identify potential off-target binding proteins of this compound in a cellular context using an unbiased affinity purification-mass spectrometry (AP-MS) approach.

Methodology:

  • Probe Synthesis: Synthesize a biotin-tagged version of this compound. A control probe, such as a scrambled peptide sequence with a biotin (B1667282) tag, should also be prepared.

  • Cell Lysis:

    • Culture cells of interest to ~90% confluency.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40 or Triton X-100) supplemented with protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the clarified cell lysate with the biotin-tagged this compound probe or the biotin-scrambled control probe for 2-4 hours at 4°C.

    • Add streptavidin-conjugated magnetic beads to the lysate and incubate for another 1 hour to capture the probe and any interacting proteins.

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Perform in-gel or in-solution trypsin digestion of the eluted proteins to generate peptides.

  • LC-MS/MS Analysis:

    • Analyze the digested peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify proteins from the MS/MS data using a protein database search algorithm (e.g., Mascot, Sequest).

    • Compare the list of proteins identified in the this compound pulldown to those from the scrambled peptide control.

    • Proteins that are significantly enriched in the this compound sample are considered potential off-target binding partners and require further validation.

Visualizations

SPX101_Mechanism_of_Action cluster_membrane Apical Cell Membrane ENaC ENaC (Epithelial Sodium Channel) Sodium_Influx Na+ Influx ENaC->Sodium_Influx Internalization ENaC Internalization ENaC->Internalization Induces SPX101 This compound SPX101->ENaC Binds Degradation Lysosomal Degradation Internalization->Degradation Reduced_Density Reduced ENaC Surface Density Internalization->Reduced_Density

Caption: Mechanism of action of this compound on ENaC.

Off_Target_Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound DoseResponse Confirm Dose-Dependence & Reproducibility Start->DoseResponse Control Use Scrambled Peptide Control DoseResponse->Control If Confirmed OnTargetHypothesis Test On-Target Hypothesis: Rescue with ENaC Overexpression or test in ENaC KO cells Control->OnTargetHypothesis If Phenotype is This compound-Specific RescueCheck Is Phenotype Rescued/Abrogated? OnTargetHypothesis->RescueCheck OnTarget Phenotype is Likely On-Target (ENaC-mediated) RescueCheck->OnTarget Yes OffTarget Phenotype is Likely Off-Target RescueCheck->OffTarget No Investigation Initiate Off-Target Investigation Protocols (See Decision Tree) OffTarget->Investigation

Caption: Workflow for troubleshooting unexpected phenotypes.

Assay_Selection_Decision_Tree Start Suspected Off-Target Effect Hypothesis Is there a hypothesis about the nature of the off-target? (e.g., another ion channel) Start->Hypothesis TargetedAssay Hypothesis-Driven Approach Hypothesis->TargetedAssay Yes UnbiasedAssay Unbiased Approach Hypothesis->UnbiasedAssay No PatchClamp Perform Patch-Clamp Electrophysiology on Candidate Channels (Protocol 1) TargetedAssay->PatchClamp Proteomics Perform Chemical Proteomics (AP-MS) to Identify Binding Partners (Protocol 2) UnbiasedAssay->Proteomics Validate Validate Hits from Unbiased Screen Proteomics->Validate

Caption: Decision tree for selecting off-target validation assays.

References

Validation & Comparative

SPX-101: A Novel Approach to Modulating Amiloride-Sensitive Currents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of SPX-101 against traditional ENaC inhibitors for researchers, scientists, and drug development professionals.

The epithelial sodium channel (ENaC) plays a crucial role in regulating sodium and fluid balance across epithelial surfaces. In conditions like cystic fibrosis (CF), hyperactivation of ENaC leads to airway surface liquid depletion and impaired mucociliary clearance.[1][2] Consequently, ENaC has been a long-standing therapeutic target.[1][3][4] this compound, a novel peptide therapeutic, presents a distinct mechanism for modulating ENaC activity and the associated amiloride-sensitive current, offering potential advantages over traditional channel blockers.[3][4]

Mechanism of Action: Internalization vs. Blockade

This compound is a mimetic of the S18 domain of the Short Palate, Lung, and Nasal Epithelial Clone 1 (SPLUNC1) protein, a natural regulator of ENaC.[1][5][6] Unlike amiloride (B1667095) and its derivatives, which act as direct pore blockers, this compound selectively binds to ENaC and promotes its internalization from the cell membrane.[1][4][6] This removal of the entire channel leads to a durable reduction in the number of active channels on the cell surface, thereby decreasing sodium absorption.[1][2]

Amiloride, a potassium-sparing diuretic, functions by physically obstructing the ENaC pore, preventing sodium ion influx. While effective, its action is often transient.[4]

cluster_0 This compound Mechanism cluster_1 Amiloride Mechanism This compound This compound ENaC Epithelial Sodium Channel (ENaC) This compound->ENaC Binds to Internalization ENaC Internalization ENaC->Internalization Reduced_Surface_ENaC Reduced Surface ENaC Internalization->Reduced_Surface_ENaC Decreased_Na_Current Decreased Amiloride- Sensitive Current Reduced_Surface_ENaC->Decreased_Na_Current Amiloride Amiloride ENaC_pore ENaC Pore Amiloride->ENaC_pore Blocks Blocked_Pore Blocked ENaC Pore ENaC_pore->Blocked_Pore Decreased_Na_Current_Amiloride Decreased Amiloride- Sensitive Current Blocked_Pore->Decreased_Na_Current_Amiloride

Figure 1. Contrasting mechanisms of this compound and Amiloride.

Comparative Efficacy in Preclinical Models

Preclinical studies have highlighted the potential of this compound in treating ENaC-related pathologies. In primary cultures of human bronchial epithelial cells (HBECs), this compound demonstrated a significant and durable reduction in amiloride-sensitive current.

Cell TypeTreatmentReduction in Amiloride-Sensitive CurrentDuration of Effect
Healthy Donor HBECsThis compoundUp to 75%> 8 hours
CF Donor HBECsThis compound61%> 8 hours
Airway Epithelial CellsAmilorideSignificant but less durableShorter duration

Table 1: In Vitro Efficacy of this compound vs. Amiloride. [2]

In vivo studies using a βENaC-transgenic mouse model, which mimics key features of CF lung disease, showed that once-daily intranasal administration of this compound improved survival to over 90% and reduced airway inflammation.[1][3] Furthermore, this compound increased mucociliary velocity in both the βENaC mouse model and a sheep model of CF.[1][3] Notably, the effect of this compound on mucus transport was more durable than that of amiloride.[3][4]

Clinical Data and Safety Profile

Clinical trials have further substantiated the potential of this compound. A Phase 1 study in healthy volunteers and a Phase 1b study in adults with CF demonstrated that nebulized this compound was well-tolerated with minimal systemic exposure.[7] A key differentiating factor from some other ENaC inhibitors is the lack of systemic side effects, such as hyperkalemia (elevated potassium levels), which has been a dose-limiting toxicity for some small molecule ENaC blockers.[3][6]

The Phase 2 HOPE-1 trial, a 28-day, randomized, placebo-controlled study, showed that this compound treatment resulted in a meaningful improvement in lung function (percent predicted forced expiratory volume in 1 second, ppFEV1) in CF patients, regardless of their CFTR mutation.[8]

Clinical Trial PhasePopulationKey FindingsReference
Phase 1Healthy VolunteersWell-tolerated, little to no systemic exposure, no hyperkalemia.[7]
Phase 1bAdults with CFGood tolerability.[7]
Phase 2 (HOPE-1)Adults with CFMeaningful improvement in ppFEV1.[8]

Table 2: Summary of this compound Clinical Trial Outcomes.

Experimental Protocols

Measurement of Amiloride-Sensitive Current in Human Bronchial Epithelial Cells (HBECs)

A common method to assess the effect of compounds on ENaC activity is by measuring the amiloride-sensitive current in primary HBECs cultured at an air-liquid interface.

Start Start Cell_Culture Culture primary HBECs at air-liquid interface Start->Cell_Culture Treatment Administer this compound or control peptide Cell_Culture->Treatment Ussing_Chamber Mount cells in Ussing chamber Treatment->Ussing_Chamber Measure_Isc Measure short-circuit current (Isc) Ussing_Chamber->Measure_Isc Add_Amiloride Add amiloride to apical surface Measure_Isc->Add_Amiloride Measure_Isc_Amiloride Re-measure Isc Add_Amiloride->Measure_Isc_Amiloride Calculate Calculate amiloride-sensitive current (Isc_initial - Isc_amiloride) Measure_Isc_Amiloride->Calculate End End Calculate->End

Figure 2. Workflow for measuring amiloride-sensitive current.

Protocol Steps:

  • Cell Culture: Primary HBECs from healthy donors or CF patients are cultured on permeable supports until fully differentiated at an air-liquid interface.

  • Treatment: The cells are treated with this compound or a control peptide at various concentrations for a specified duration (e.g., 2 hours).[2]

  • Ussing Chamber Electrophysiology: The permeable supports with the cell monolayers are mounted in an Ussing chamber. The basolateral and apical sides are bathed in identical physiological salt solutions and voltage-clamped to 0 mV.

  • Short-Circuit Current Measurement: The short-circuit current (Isc), a measure of net ion transport, is recorded.

  • Amiloride Application: A high concentration of amiloride (e.g., 100 µM) is added to the apical side to block ENaC.

  • Final Measurement: The remaining Isc is measured.

  • Calculation: The amiloride-sensitive current is calculated as the difference between the initial Isc and the Isc after amiloride application.

Conclusion

This compound represents a promising therapeutic candidate for diseases characterized by ENaC hyperactivation. Its unique mechanism of inducing ENaC internalization leads to a durable reduction in amiloride-sensitive current, which translates to improved preclinical and clinical outcomes compared to the transient channel blockade offered by amiloride. The favorable safety profile, particularly the absence of hyperkalemia, further enhances its therapeutic potential. The data presented underscores the importance of exploring novel mechanisms for targeting ion channels in the development of new therapies.

References

A Comparative Guide to ENaC Inhibitors: Evaluating the Efficacy of SPX-101

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The epithelial sodium channel (ENaC) has long been a therapeutic target for diseases characterized by airway surface liquid depletion, such as cystic fibrosis (CF). Inhibition of ENaC aims to rehydrate the airway surface and improve mucociliary clearance. This guide provides an objective comparison of the efficacy of SPX-101, a novel ENaC modulator, with other ENaC inhibitors, supported by available preclinical and clinical data.

Mechanism of Action: A Divergence in Approach

Traditional ENaC inhibitors, such as amiloride (B1667095) and its analogs, function as direct channel blockers, physically occluding the ENaC pore to prevent sodium ion influx. In contrast, this compound, a peptide mimetic of the short palate, lung, and nasal epithelial clone 1 (SPLUNC1), introduces a novel mechanism of action. This compound induces the internalization of ENaC from the cell membrane, leading to a durable reduction in the number of active channels on the airway epithelial surface. This distinct approach suggests the potential for a more sustained therapeutic effect compared to reversible channel blockers.

Comparative Efficacy of ENaC Inhibitors

The following table summarizes key efficacy parameters for this compound and other notable ENaC inhibitors based on available data. Direct head-to-head comparisons in the same experimental models are limited, and thus the data should be interpreted with consideration of the different experimental conditions.

InhibitorMechanism of ActionIn Vitro Potency (IC50)In Vivo ModelKey Efficacy FindingsDuration of Action
This compound ENaC InternalizationNot reportedSheep, βENaC-transgenic miceDose-dependent restoration of tracheal mucus velocity; >90% survival in βENaC mice with once-daily dosing.At least 8 hours in sheep model.
Amiloride Direct Channel Blocker~0.1 - 2.6 µMSheep, variousModest and inconsistent improvements in mucociliary clearance in clinical trials.Short half-life.
Benzamil Direct Channel Blocker~4.9 - 50 nMNot specifiedMore potent than amiloride in vitro.Not specified
BI 1265162 Direct Channel Blocker~3 - 8 nMRat, SheepDose-dependent inhibition of Na+ transport and increased mucociliary clearance.Not specified

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams were generated using Graphviz.

ENaC_Inhibition_Pathway Mechanism of ENaC Inhibition cluster_membrane Apical Membrane ENaC ENaC Na_ion_int Na+ (intracellular) ENaC->Na_ion_int Internalization ENaC Internalization ENaC->Internalization Induction Na_ion_ext Na+ (extracellular) Na_ion_ext->ENaC Influx Amiloride Amiloride / Benzamil Amiloride->ENaC Blockade SPX101 This compound SPX101->ENaC Binding

Mechanism of ENaC Inhibition

Experimental_Workflow Typical Experimental Workflow for ENaC Inhibitor Evaluation Cell_Culture 1. Cell Culture (Primary Human Bronchial Epithelial Cells) Ussing_Chamber 2. In Vitro Efficacy (Ussing Chamber Assay) Cell_Culture->Ussing_Chamber Animal_Model 3. In Vivo Model (e.g., Sheep) Ussing_Chamber->Animal_Model MCC_Measurement 4. Efficacy Assessment (Mucociliary Clearance Measurement) Animal_Model->MCC_Measurement Data_Analysis 5. Data Analysis and Comparison MCC_Measurement->Data_Analysis

A Comparative Guide to SPX-101 and Other Mucociliary Clearance Agents for Cystic Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results for SPX-101, an investigational peptide targeting the epithelial sodium channel (ENaC), with other therapeutic alternatives for improving mucociliary clearance in patients with cystic fibrosis (CF). The information is intended to support research and development efforts in the field of CF therapeutics.

Executive Summary

Cystic fibrosis is characterized by dehydrated and viscous mucus due to defective ion transport in the airway epithelium. A key contributor to this pathology is the hyperactivation of the epithelial sodium channel (ENaC), which leads to excessive sodium and water absorption from the airway surface liquid. This compound is a novel peptide designed to address this by promoting the internalization of ENaC, thereby reducing its activity. This guide evaluates the clinical performance of this compound in comparison to other ENaC inhibitors such as VX-371 and BI 1265162, as well as established mucus-thinning agents like dornase alfa and hypertonic saline.

Comparison of Clinical Trial Results

The following tables summarize the quantitative data from key clinical trials of this compound and its comparators.

Table 1: Efficacy of this compound and Comparator ENaC Inhibitors in Cystic Fibrosis Clinical Trials

DrugTrial Name/IdentifierPhasePrimary EndpointKey Efficacy Results
This compound HOPE-1 (NCT03229252)2Absolute change from baseline in percent predicted forced expiratory volume in 1 second (ppFEV1) at Day 28- High dose (120mg BID): Placebo-adjusted increase of 5.2% in ppFEV1 (p=0.054)[1].- In patients with baseline ppFEV1 > 55%, the high dose showed an 8.3% increase (p=0.048)[1].
VX-371 NCT027091092aSafety and mean absolute change in FEV1 at day 28- No significant changes in mean absolute FEV1 were observed[2].- Missed the primary endpoint of improving ppFEV1 from baseline to day 28 when added to hypertonic saline[3].
BI 1265162 BALANCE-CF™ 1 (NCT04059094)2Change from baseline in ppFEV1- At the highest dose (200 µg twice daily), a numerical change of -0.8% in ppFEV1 compared to placebo was observed, leading to study termination[4].
Amiloride (B1667095) Multiple studiesPilot/VariousVarious (e.g., FVC, sputum properties)- One pilot study showed a reduced rate of FVC decline and improved sputum viscosity[5].- Other trials failed to demonstrate significant clinical benefit[6].

Table 2: Safety and Tolerability of this compound and Comparator ENaC Inhibitors

DrugMost Common Adverse EventsSerious Adverse Events/Key Safety Findings
This compound Cough and sputum production[1].Well-tolerated with no dose-limiting hyperkalemia[7].
VX-371 Generally well-tolerated[2].No significant safety concerns reported in the provided results[2].
BI 1265162 Adverse events were balanced across treatment groups, mainly mild to moderate[7].One subject experienced asymptomatic hyperkalemia, which was not considered drug-related[7].
Amiloride No systemic, respiratory, or subjective toxic effects noted in one study[5].Generally considered safe for inhalation, but clinical efficacy is limited[6].

Table 3: Comparison with Non-ENaC Modulating Mucociliary Clearance Agents

DrugMechanism of ActionKey Efficacy Results (Change in ppFEV1)
Dornase Alfa (Pulmozyme®) Recombinant human DNase that cleaves extracellular DNA in mucus, reducing viscosity.Mean FEV1 levels increased by 5.6% from baseline over 6 months[8].
Hypertonic Saline (3%-7%) Increases the salt concentration in the airway surface liquid, drawing water into the airways and thinning mucus.Modest improvements in lung function have been observed in some studies, with one showing a larger change in Lung Clearance Index (LCI) compared to isotonic saline in infants[1].

Experimental Protocols

This compound (HOPE-1 Trial)
  • Study Design: A Phase 2, exploratory, randomized, double-blind, placebo-controlled, 28-day study[9].

  • Patient Population: Adults with CF, independent of their CFTR mutation, with a baseline ppFEV1 of 40-80%[9].

  • Intervention:

    • This compound administered via a portable nebulizer at two dose levels: 60mg twice daily and 120mg twice daily[9].

    • Placebo administered twice daily[9].

  • Primary Outcome Measures: Absolute change from baseline in ppFEV1 at Day 28[1].

  • Secondary Outcome Measures: ppFEV1 measurements at Day 7 and Day 14, safety, and tolerability[9].

VX-371 (Phase 2a Trial - NCT02709109)
  • Study Design: A Phase 2a, randomized, double-blind, placebo-controlled, crossover study[2].

  • Patient Population: CF patients aged 12 years or older with two copies of the F508del-CFTR mutation, being treated with Orkambi®[10].

  • Intervention:

    • Inhaled VX-371 in combination with hypertonic saline[10].

    • Placebo in combination with hypertonic saline[10].

  • Primary Outcome Measures: Safety and mean absolute change in FEV1 at day 28[2].

BI 1265162 (BALANCE-CF™ 1 Trial)
  • Study Design: A Phase 2, multinational, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging trial over 4 weeks[7].

  • Patient Population: Patients with CF aged ≥12 years[7].

  • Intervention:

    • BI 1265162 inhaled via the Respimat® Soft Mist™ inhaler at four dose levels: 20 µg, 50 µg, 100 µg, and 200 µg, all administered twice daily[11].

    • Placebo administered twice daily[11].

  • Primary Outcome Measures: Change from baseline in ppFEV1[11].

  • Secondary Outcome Measures: Change in Lung Clearance Index (LCI), Cystic Fibrosis Questionnaire – Revised (CFQ-R) total score, and safety[11].

Amiloride (Pilot Study)
  • Study Design: A double-blind, crossover trial over one year (25 weeks for each treatment period)[5].

  • Patient Population: Adult patients with CF[5].

  • Intervention:

    • Aerosolized amiloride (5 mmol per liter; 3.5 ml four times daily)[5].

    • Vehicle alone[5].

  • Key Outcome Measures: Rate of change in Forced Vital Capacity (FVC), sputum viscosity and elasticity, and indexes of mucociliary and cough clearance[5].

Dornase Alfa
  • Indication: Daily administration in conjunction with standard therapies for the management of CF patients to improve pulmonary function[8].

  • Typical Dosing: 2.5 mg inhaled once daily via a jet nebulizer[12].

  • Key Clinical Trial Findings: In a trial of patients with FVC ≥40% of predicted, dornase alfa reduced the risk of respiratory tract infections and improved FEV1 by an average of 5.8% compared to placebo over 6 months[8].

Hypertonic Saline
  • Indication: To improve mucus clearance in patients with CF[1].

  • Typical Dosing: Inhalation of 4 ml of 3% to 7% sterile saline solution, typically twice a day, often preceded by a bronchodilator[13].

  • Key Clinical Trial Findings: A randomized controlled trial in infants with CF showed that inhalation of 6% hypertonic saline for 52 weeks resulted in a greater improvement in the Lung Clearance Index compared to isotonic saline[1].

Signaling Pathways and Experimental Workflows

Mechanism of Action of ENaC Inhibitors

The primary defect in cystic fibrosis is a dysfunctional CFTR protein, which leads to reduced chloride secretion and, consequently, hyperactivation of the epithelial sodium channel (ENaC). This results in excessive sodium and water absorption from the airway surface, leading to dehydrated and thick mucus. ENaC inhibitors aim to counteract this by blocking the channel.

ENaC_Inhibition cluster_epithelium Airway Epithelial Cell ENaC ENaC Channel ASL Airway Surface Liquid ENaC->ASL Na+ & H2O Absorption (Excessive) ENaC->ASL Reduced Na+ & H2O Absorption CFTR Defective CFTR CFTR->ENaC Fails to inhibit Mucus Dehydrated Mucus ASL->Mucus Dehydration ASL->Mucus Rehydration ENaC_Inhibitor ENaC Inhibitor (e.g., this compound, VX-371) ENaC_Inhibitor->ENaC Inhibits/Internalizes HOPE1_Workflow start Patient Screening (CF diagnosis, ppFEV1 40-80%) randomization Randomization (1:1:1) start->randomization dose_high This compound High Dose (120mg BID) randomization->dose_high dose_low This compound Low Dose (60mg BID) randomization->dose_low placebo Placebo BID randomization->placebo treatment 28-Day Treatment Period dose_high->treatment dose_low->treatment placebo->treatment assessments Assessments: - ppFEV1 (Days 7, 14, 28) - Safety & Tolerability treatment->assessments end End of Study assessments->end

References

A Comparative Analysis of SPX-101 and Other SPLUNC1-Derived Peptides for the Treatment of Cystic Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of SPX-101, a synthetic peptide derived from the Short Palate, Lung, and Nasal Epithelial Clone 1 (SPLUNC1) protein, and other SPLUNC1-derived peptides. The focus of this comparison is on their therapeutic potential for cystic fibrosis (CF), primarily through the modulation of the epithelial sodium channel (ENaC). This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction: The Role of SPLUNC1 and ENaC in Cystic Fibrosis

Cystic fibrosis is a genetic disorder characterized by the production of thick, sticky mucus, particularly in the lungs. This is due to mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which leads to dysfunctional chloride ion transport. A key consequence of this is the hyperactivation of the epithelial sodium channel (ENaC), causing excessive sodium and water absorption from the airway surface liquid (ASL). This ASL dehydration results in viscous mucus that is difficult to clear, leading to airway obstruction, chronic infections, and inflammation.

SPLUNC1 is a naturally occurring protein in the lungs that plays a crucial role in regulating ASL volume by inhibiting ENaC activity.[1] It acts as a sensor; when ASL volume is low, concentrated SPLUNC1 inhibits ENaC to prevent further fluid absorption.[2] However, in the acidic and protease-rich environment of the CF lung, SPLUNC1 is dysfunctional and rapidly degraded.[3][4] This has led to the development of SPLUNC1-derived peptides as a therapeutic strategy to restore ENaC regulation.

Comparative Analysis: this compound vs. S18 Peptide

The most prominent SPLUNC1-derived peptides investigated for ENaC inhibition are the naturally occurring S18 peptide and its synthetic, optimized mimetic, this compound.

This compound is an investigational therapeutic developed by Spyryx Biosciences.[5] It is a peptide mimetic of the S18 domain of SPLUNC1, the region responsible for ENaC inhibition.[6] this compound was specifically designed for enhanced stability and delivery as an inhaled therapeutic for CF.[5]

The S18 peptide is the naturally occurring 18-amino acid ENaC-inhibitory domain of SPLUNC1.[2] Preclinical studies have demonstrated its ability to restore airway surface liquid height in CF human bronchial epithelial cultures.[7]

The primary advantage of this compound over the natural S18 peptide lies in its stability. The CF lung is characterized by a high concentration of proteases, such as neutrophil elastase, which can rapidly degrade therapeutic peptides.[3] this compound was engineered to be resistant to this proteolytic degradation, giving it a longer half-life and sustained activity in the airways compared to S18.[3][8]

Performance Data

The following tables summarize the available quantitative data comparing the performance of this compound and the S18 peptide.

ParameterThis compoundS18 PeptideAmiloride (Classic ENaC Inhibitor)Source
Mechanism of Action Promotes internalization of α, β, and γ ENaC subunitsInhibits ENaC activity, likely through promoting internalizationBlocks the ENaC pore[2][9][10]
ENaC Inhibition Durable reduction in ENaC surface expression and amiloride-sensitive currentInhibits ENaC activity to a similar degree as full-length SPLUNC1 (~2.5 fold)Short-acting, reversible inhibition[2][5][10]
Effect on Mucus Transport Dose-dependent restoration of tracheal mucus velocity in a sheep model of CFReverses CFTR(inh)-172-induced reduction of mucus transport in a sheep modelIncreases mucus velocity, but effects are not sustained[6][7][10]
In Vivo Efficacy (β-ENaC mice) Increases survival to >90% with once-daily inhalationReduces morbidity and mortality-[7][9]
Stability in CF Sputum StableRapidly degraded-[3][8]
Systemic Side Effects No hyperkalemia or volume depletion observed in preclinical modelsNo detectable signs of renal toxicity in preclinical modelsRisk of hyperkalemia with systemic absorption[5][7]

Signaling Pathways and Experimental Workflows

SPLUNC1/SPX-101 Signaling Pathway for ENaC Internalization

The binding of SPLUNC1 or its mimetic, this compound, to the epithelial sodium channel (ENaC) initiates a cascade of events leading to the channel's removal from the cell surface. This process, known as internalization, reduces the number of active channels available to transport sodium, thereby helping to rehydrate the airway surface. The exact downstream signaling components are still under investigation, but the process is known to involve changes in protein-protein interactions and trafficking machinery.

SPLUNC1_ENaC_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SPLUNC1/SPX-101 SPLUNC1/SPX-101 ENaC ENaC (α,β,γ subunits) SPLUNC1/SPX-101->ENaC Binding Internalization ENaC Internalization (Endocytosis) ENaC->Internalization Degradation Lysosomal Degradation Internalization->Degradation Reduced_Na_Transport Reduced Na+ Transport & ASL Rehydration Internalization->Reduced_Na_Transport

SPLUNC1/SPX-101 mediated ENaC internalization pathway.

Experimental Workflow for Assessing Peptide Efficacy

The evaluation of SPLUNC1-derived peptides involves a multi-step process, from in vitro characterization to in vivo efficacy studies in relevant animal models.

Experimental_Workflow cluster_invitro cluster_invivo Peptide_Synthesis Peptide Synthesis & Characterization In_Vitro_Assays In Vitro Assays Peptide_Synthesis->In_Vitro_Assays ENaC_Internalization ENaC Internalization Assay (e.g., Biotinylation) In_Vitro_Assays->ENaC_Internalization ASL_Height Airway Surface Liquid (ASL) Height Measurement In_Vitro_Assays->ASL_Height Sputum_Stability Sputum Stability Assay In_Vitro_Assays->Sputum_Stability Animal_Models In Vivo Animal Models In_Vitro_Assays->Animal_Models Mucus_Transport Mucus Transport Velocity (e.g., Sheep Model) Animal_Models->Mucus_Transport Survival_Studies Survival Studies (β-ENaC Mice) Animal_Models->Survival_Studies Toxicity_Assessment Toxicity Assessment Animal_Models->Toxicity_Assessment Clinical_Trials Clinical Trials Animal_Models->Clinical_Trials

Workflow for preclinical evaluation of SPLUNC1-derived peptides.

Experimental Protocols

ENaC Internalization Assay (Surface Biotinylation)

This protocol is a standard method to quantify the amount of a protein on the cell surface.[9]

Objective: To determine if a peptide promotes the internalization of ENaC from the cell membrane.

Materials:

  • Primary human bronchial epithelial cells (HBECs) cultured on permeable supports

  • Peptide of interest (e.g., this compound, S18)

  • Control peptide

  • Sulfo-NHS-SS-Biotin

  • Quenching solution (e.g., glycine (B1666218) in PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies against ENaC subunits (α, β, γ)

Procedure:

  • Culture HBECs to confluence at an air-liquid interface.

  • Treat the apical surface of the cells with the peptide of interest or control for a specified time.

  • Wash the cells with ice-cold PBS to stop the internalization process.

  • Apically label the surface proteins with Sulfo-NHS-SS-Biotin on ice.

  • Quench the biotinylation reaction with a quenching solution.

  • Lyse the cells and collect the total protein lysate.

  • Incubate the lysate with streptavidin-agarose beads to pull down the biotinylated (surface) proteins.

  • Elute the biotinylated proteins from the beads.

  • Analyze the total cell lysate and the biotinylated fraction by SDS-PAGE and Western blotting using antibodies against the ENaC subunits.

  • Quantify the band intensities to determine the ratio of surface to total ENaC, which indicates the extent of internalization.

Measurement of Tracheal Mucus Velocity (Sheep Model)

The sheep is a well-established large animal model for studying mucus clearance due to similarities in lung anatomy and physiology to humans.[11]

Objective: To measure the rate of mucus transport in the trachea following peptide administration.

Materials:

  • Conscious sheep

  • Fiberoptic bronchoscope

  • Radiolabeled particles (e.g., 99mTc-macroaggregated albumin)

  • Gamma camera

  • Peptide of interest delivered via nebulization

Procedure:

  • Gently restrain the conscious sheep in a cart.

  • Administer the peptide or placebo via a nebulizer connected to a facemask.

  • After a specified time, introduce a fiberoptic bronchoscope into the trachea.

  • Deposit a small volume of radiolabeled particles onto the tracheal mucus.

  • Position the sheep under a gamma camera to image the movement of the radioactive particles.

  • Record a series of images over time to track the movement of the particles up the trachea.

  • Calculate the tracheal mucus velocity by measuring the distance the particles travel over a specific time period.

Peptide Stability Assay in CF Sputum

This assay is crucial for evaluating the potential of a therapeutic peptide to remain active in the harsh environment of the CF lung.[3]

Objective: To determine the half-life of a peptide in sputum from CF patients.

Materials:

  • Sputum samples from CF patients

  • Peptide of interest (e.g., this compound, S18)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Collect and pool sputum samples from individuals with CF.

  • Incubate the peptide of interest in the CF sputum at 37°C.

  • At various time points, take aliquots of the sputum-peptide mixture.

  • Stop the enzymatic degradation in the aliquots (e.g., by adding a protease inhibitor cocktail or by rapid freezing).

  • Process the samples to extract the remaining intact peptide.

  • Analyze the amount of intact peptide at each time point using HPLC.

  • Plot the percentage of remaining peptide against time to determine the degradation rate and calculate the half-life.

Other SPLUNC1-Derived Peptides

While this compound and S18 are the primary peptides investigated for ENaC inhibition, other regions of the SPLUNC1 protein have been explored for different therapeutic properties. It is important to note that these peptides are not directly comparable to this compound for ENaC modulation but represent the multi-functional nature of the parent protein.

  • α4-short: An antimicrobial peptide derived from SPLUNC1 that has shown broad-spectrum activity against multidrug-resistant bacteria and efficacy in a murine model of respiratory infection.

  • α6 peptidomimetic: This peptide, derived from the α6 helical region of SPLUNC1, has been shown to have anti-inflammatory properties by inhibiting Orai1, a calcium channel involved in inflammatory signaling. It has been investigated as a potential therapeutic for asthma.[12]

Conclusion

The comparative analysis of this compound and other SPLUNC1-derived peptides highlights a targeted approach to addressing the underlying ion transport defects in cystic fibrosis. This compound emerges as a promising therapeutic candidate due to its specific mechanism of action in promoting ENaC internalization and, crucially, its enhanced stability in the proteolytic environment of the CF lung compared to its natural counterpart, the S18 peptide. Preclinical data strongly support its potential to restore airway surface liquid and improve mucus clearance. While other SPLUNC1-derived peptides exhibit interesting antimicrobial and anti-inflammatory properties, they are designed to target different pathological aspects of respiratory diseases and are not direct comparators for ENaC inhibition. The continued clinical development of this compound holds promise for a novel, mutation-agnostic treatment for all individuals with cystic fibrosis.

References

The Long-Term Safety Profile of SPX-101 in Cystic Fibrosis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Durham, NC – SPX-101, an investigational peptide therapeutic for cystic fibrosis (CF), showed a favorable safety profile in early-stage clinical trials. However, the long-term safety of this compound remains uncharacterized as its clinical development was discontinued (B1498344) after a Phase 2 trial due to insufficient efficacy. This guide provides a comprehensive overview of the available safety data for this compound and compares it with other inhaled therapies targeting the epithelial sodium channel (ENaC), a key protein in the pathophysiology of CF.

Developed by Spyryx Biosciences, this compound is a mimetic of the short palate, lung, and nasal epithelium clone 1 (SPLUNC1) protein. It is designed to promote the internalization of ENaC in the airway's epithelial cells. This unique mechanism of action aims to restore airway surface liquid and enhance mucociliary clearance, which is impaired in individuals with CF. While early trials up to 28 days suggested good tolerability, the absence of longer-term studies necessitates a comparative look at the safety of other ENaC inhibitors to understand the potential class-wide safety considerations.

Comparative Safety Profile of Inhaled ENaC Inhibitors

The following table summarizes the available safety data for this compound and compares it with other notable inhaled ENaC inhibitors that have been evaluated in clinical trials for cystic fibrosis.

DrugDevelopment StatusMechanism of ActionStudy DurationMost Common Adverse EventsSerious Adverse Events of Note
This compound Discontinued (Phase 2)ENaC Internalization PromoterUp to 28 daysCough, Sputum Production[1]No dose-limiting safety findings reported in Phase 1/2 trials.[2][3]
Amiloride Investigational (for inhalation)Direct ENaC BlockerUp to 1 yearNo significant adverse effects compared to saline in some studies.[4][5]Potential for hyperkalemia (elevated potassium) with systemic absorption.[6]
Denufosol Discontinued (Phase 3)P2Y2 Agonist and ENaC InhibitorUp to 48 weeksCough (similar to placebo)[7]No significant difference in serious adverse events compared to placebo.[7]
BI 1265162 Discontinued (Phase 2)Direct ENaC BlockerUp to 4 weeksOropharyngeal pain, Diarrhea, Dyspepsia, Dizziness, Cough[8]One case of asymptomatic hyperkalemia leading to discontinuation.[9][10]

In-Depth Look at this compound's Safety and Tolerability

Clinical evaluation of this compound in Phase 1 and 2 trials indicated that the drug was generally well-tolerated.[11][12]

  • Phase 1 Studies: In healthy volunteers, single and multiple ascending doses of this compound were well-tolerated with no dose-limiting safety findings. Importantly, there were no adverse effects on lung function or significant shifts in serum or urinary electrolytes, including a lack of hyperkalemia. Systemic exposure to the peptide was very low, with rapid clearance from circulation.[2][3][12]

  • Phase 2 Study (HOPE-1): The 28-day, randomized, placebo-controlled HOPE-1 trial in adult CF patients continued to support the safety of this compound.[13] The most frequently reported adverse events were cough and increased sputum production, which are often associated with inhaled therapies in CF and can be indicative of the drug's intended pharmacological effect of mucus clearance.[1]

Experimental Protocols

This compound Phase 2 Clinical Trial (HOPE-1)
  • Study Design: A 28-day, multinational, randomized, double-blind, placebo-controlled, parallel-group study.[13]

  • Participant Population: Adult patients with a confirmed diagnosis of cystic fibrosis, with a percent predicted forced expiratory volume in 1 second (ppFEV1) between 50.0% and 80.0%, and stable lung disease.[13]

  • Intervention: Inhaled this compound solution or placebo administered twice daily.[13]

  • Safety Assessments: Monitoring of treatment-emergent adverse events, serious adverse events, and dose-limiting toxicities. This included regular monitoring of vital signs, electrocardiograms (ECGs), and clinical laboratory values, with a particular focus on serum potassium levels.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical workflow for a clinical trial of an inhaled therapeutic for cystic fibrosis.

SPX101_Mechanism SPX101 This compound (SPLUNC1 Mimetic) ENaC Epithelial Sodium Channel (ENaC) (on cell surface) SPX101->ENaC Binds to Internalization ENaC Internalization ENaC->Internalization Promotes Degradation Lysosomal Degradation Internalization->Degradation ReducedENaC Reduced ENaC Density (on cell surface) Internalization->ReducedENaC ASL Increased Airway Surface Liquid (ASL) ReducedENaC->ASL MCC Improved Mucociliary Clearance ASL->MCC

Caption: Mechanism of action of this compound.

Clinical_Trial_Workflow cluster_Screening Screening Phase cluster_Treatment Treatment Phase cluster_FollowUp Follow-up Phase InformedConsent Informed Consent Eligibility Eligibility Assessment (Inclusion/Exclusion Criteria) InformedConsent->Eligibility Baseline Baseline Assessments (PFTs, Labs, Vitals) Eligibility->Baseline Randomization Randomization Baseline->Randomization DrugAdmin Drug/Placebo Administration (e.g., Twice Daily Inhalation) Randomization->DrugAdmin SafetyMonitoring Safety Monitoring (AEs, Labs, Vitals, ECGs) DrugAdmin->SafetyMonitoring EfficacyAssessments Efficacy Assessments (PFTs, QoL Questionnaires) DrugAdmin->EfficacyAssessments EndofTreatment End of Treatment Visit SafetyMonitoring->EndofTreatment EfficacyAssessments->EndofTreatment FollowUpVisit Follow-up Visit (Post-Treatment Safety) EndofTreatment->FollowUpVisit

Caption: General workflow of a cystic fibrosis clinical trial.

Conclusion

The available data from Phase 1 and 2 clinical trials suggest that this compound had a promising short-term safety profile in healthy volunteers and individuals with cystic fibrosis. The most common adverse events, cough and sputum production, were consistent with the intended mechanism of action of an inhaled mucoactive agent. Crucially, this compound did not appear to cause hyperkalemia, a significant concern with other ENaC inhibitors that have greater systemic absorption.

However, the discontinuation of this compound's clinical development program after Phase 2 due to a lack of efficacy means that its long-term safety profile remains unknown. For researchers and drug development professionals, the experience with this compound and other ENaC inhibitors highlights the ongoing challenge of translating promising preclinical and early clinical safety and efficacy signals into successful late-stage clinical outcomes for new cystic fibrosis therapies. Future development of ENaC-targeting drugs will need to demonstrate a sustained and clinically meaningful benefit while maintaining a favorable safety profile, particularly concerning systemic electrolyte disturbances.

References

Safety Operating Guide

Clarification Required for Proper Disposal of SPX-101

Author: BenchChem Technical Support Team. Date: December 2025

To ensure the safe and proper disposal of the substance identified as SPX-101, it is imperative to first correctly identify the compound. Initial research indicates that "this compound" may refer to at least two distinct investigational therapeutic agents. The appropriate disposal procedures are entirely dependent on the specific chemical and biological nature of the substance .

The two potential candidates for this compound are:

  • A peptide mimetic developed for the treatment of cystic fibrosis. This compound works by targeting the epithelial sodium channel (ENaC). Its molecular formula is C53H90N14O16.[1][2][3][4]

  • A monoclonal antibody developed as a potential cancer therapeutic that targets claudin18.2.[5]

The disposal requirements for a peptide and a monoclonal antibody will differ significantly. To provide accurate and safe disposal guidance, please clarify which of these substances you are working with. Specifically, providing the following information would be beneficial:

  • The therapeutic area of your research (e.g., cystic fibrosis, oncology).

  • The CAS number of the compound, if available.

  • Any other identifiers provided by the manufacturer or in your laboratory documentation.

Once the exact identity of your this compound is confirmed, detailed and accurate disposal procedures can be provided. In the absence of this clarification, offering specific disposal instructions would be unsafe and could lead to improper handling of hazardous materials.

As a general principle for any laboratory chemical, if a specific Safety Data Sheet (SDS) is not available, it is best practice to treat the substance as hazardous waste. This involves:

  • Segregation: Keep the waste separate from other chemical waste streams.

  • Labeling: Clearly label the waste container with the name of the substance and any known hazard information.

  • Containment: Use a sealed, leak-proof container appropriate for the physical form of the waste (solid or liquid).

  • Consultation: Contact your institution's Environmental Health and Safety (EHS) department for guidance on disposal procedures for investigational compounds.

Below is a logical workflow for handling unidentified research compounds for disposal.

Caption: Logical workflow for determining the proper disposal procedure for this compound.

Awaiting your clarification to provide precise and actionable guidance.

References

Standard Operating Procedure: Safe Handling of SPX-101

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidelines are based on best practices for handling investigational biopharmaceuticals of unknown toxicity. The name "SPX-101" has been associated with multiple substances, including a peptide for cystic fibrosis and a monoclonal antibody for oncology. This document assumes this compound is an investigational biopharmaceutical. Researchers must consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific and definitive safety information. This guide is intended to supplement, not replace, the manufacturer's official documentation.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the investigational agent this compound. It includes procedural guidance on personal protective equipment, operational handling, and disposal.

Hazard Identification and Quantitative Data

Due to the investigational nature of this compound, comprehensive public data on its toxicological and physicochemical properties is limited. The primary source for this information must be the manufacturer-provided Safety Data Sheet (SDS). In the absence of specific data, the compound should be handled as a potent and hazardous substance.

PropertyData
Physical State Solid (Lyophilized Powder) or Liquid (Solution)
Appearance Refer to Manufacturer's SDS
Odor Refer to Manufacturer's SDS
Oral LD50 Data not available. Assume high toxicity.
Occupational Exposure Limit (OEL) Not established. Handle under strict containment.
Carcinogenicity Not established. Handle as a potential carcinogen.
Mutagenicity Not established.
Teratogenicity Not established. May pose reproductive risks.
Stability & Reactivity Refer to Manufacturer's SDS for incompatibilities and storage conditions.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final line of defense against exposure and should be used in conjunction with engineering controls.[1] Given the unknown hazard potential of this compound, PPE recommendations are based on guidelines for handling potent monoclonal antibodies and other hazardous drugs.[2][3][4]

ActivityRecommended Personal Protective Equipment (PPE)
Receiving & Storage Nitrile gloves.
Preparation & Handling Double Gloving: Two pairs of chemotherapy-rated nitrile gloves. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff. Gown: Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. Eye Protection: ANSI-rated safety goggles or a full-face shield to protect against splashes. Respiratory Protection: An N95 respirator or higher should be used, especially when handling powders or if there is a risk of aerosolization.
Administration (in vitro/in vivo) Double nitrile gloves, disposable gown, and safety glasses.
Spill Cleanup Double chemotherapy-rated nitrile gloves, disposable gown, shoe covers, safety goggles, and an appropriate respirator (e.g., N95 or PAPR for large spills).
Waste Disposal Double nitrile gloves and a disposable gown.

Note: Always wash hands thoroughly with soap and water before donning and after removing PPE.

Operational Plan: Step-by-Step Guidance

These procedures are designed to minimize the risk of exposure during the handling of this compound.

3.1. Receiving and Storage

  • Inspect Shipment: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.

  • Don PPE: Wear single-use nitrile gloves during unpacking.

  • Verify Contents: Confirm the contents match the shipping manifest.

  • Secure Storage: Store this compound in a secure, clearly labeled, and access-restricted location as specified by the manufacturer (e.g., refrigerated, frozen).[5] The storage area should be separate from general lab reagents.[5]

  • Documentation: Maintain a detailed inventory and accountability record for all this compound received, used, and disposed of, in compliance with Good Clinical Practice (GCP) guidelines.[6]

3.2. Preparation and Handling All manipulations of this compound that could generate aerosols or involve open containers must be performed within a certified Class II Biological Safety Cabinet (BSC) or a similar containment device.[2]

  • Prepare the Work Area: Decontaminate the interior surfaces of the BSC before and after use. Cover the work surface with a disposable, plastic-backed absorbent pad.

  • Assemble Supplies: Gather all necessary materials (vials, syringes, diluents, labels, disposal bags) and place them in the BSC before beginning work.

  • Don Full PPE: Put on all required PPE (double gloves, gown, eye protection, respirator) before starting any manipulations.

  • Reconstitution/Dilution:

    • If this compound is a lyophilized powder, use a closed system drug-transfer device (CSTD) to add diluent to the vial to minimize aerosol generation.[7]

    • If using a standard needle and syringe, use the smallest syringe necessary and employ negative pressure techniques to avoid over-pressurizing the vial.

    • Slowly add the diluent, directing the stream against the side of the vial.

    • Gently swirl the vial to dissolve the contents; do not shake vigorously to avoid protein denaturation and aerosolization.

  • Post-Handling:

    • Wipe the exterior of vials and any containers with a suitable deactivating agent before removing them from the BSC.

    • Segregate all contaminated waste inside the BSC. Place sharps in a designated sharps container. Place all other contaminated items (e.g., gloves, gown, pads) in a labeled hazardous waste bag.

    • Remove PPE in a manner that avoids self-contamination, disposing of it in the hazardous waste bag before leaving the work area.

3.3. Spill Management

  • Alert Personnel: Immediately alert others in the area and restrict access.

  • Don PPE: Put on full spill cleanup PPE.

  • Containment: Cover liquid spills with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne.

  • Cleanup: Working from the outside of the spill inward, carefully clean the area. Place all contaminated materials into a hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate decontaminating agent, followed by a rinse with water.

  • Report: Document the spill and the cleanup procedure according to your institution's Environmental Health and Safety (EHS) protocols.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous pharmaceutical waste.

  • Segregation: Do not mix this compound waste with general or other chemical waste streams.

  • Unused Product: Unused or expired this compound must be disposed of as hazardous waste. Do not dispose of it down the drain.

  • Contaminated Materials: Place all contaminated disposables (gloves, gowns, absorbent pads, vials, etc.) into a clearly labeled, sealed hazardous waste container (e.g., a yellow or black bin designated for pharmaceutical waste).

  • Sharps: All needles and syringes must be placed in a puncture-resistant sharps container designated for hazardous pharmaceutical waste.

  • Final Disposal: All waste must be handled and collected by the institution's EHS department or a licensed hazardous waste contractor for final disposal via high-temperature incineration.

Experimental Protocols

Detailed experimental protocols for preclinical and clinical studies involving this compound are proprietary to the manufacturer and sponsoring institutions.[8][9] Researchers should refer to the specific study protocols approved by their Institutional Review Board (IRB) or Institutional Animal Care and Use Committee (IACUC) for methodological details.

Workflow for Safe Handling and Disposal

The following diagram outlines the logical workflow for handling this compound in a research setting.

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SPX-101
Reactant of Route 2
SPX-101

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.